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  • Product: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid
  • CAS: 3994-53-4

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid

Executive Summary 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (MNICA) is a critical heterocyclic intermediate and a primary oxidative metabolite of several nitroimidazole antibiotics, including Dimetridazole (DMZ) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (MNICA) is a critical heterocyclic intermediate and a primary oxidative metabolite of several nitroimidazole antibiotics, including Dimetridazole (DMZ) and Ronidazole. Its physicochemical profile is dominated by the interplay between the strongly electron-withdrawing nitro group (


) and the ionizable carboxylic acid moiety.

For drug development professionals, MNICA presents two primary challenges:

  • Thermal Instability: The compound is prone to spontaneous decarboxylation, reverting to 1-methyl-5-nitroimidazole.

  • Solubility Switching: Its solubility is highly pH-dependent, a property that must be leveraged for isolation and analytical quantification.

This guide provides an in-depth technical analysis of MNICA, establishing protocols for its synthesis, handling, and analytical detection.

Molecular Identity & Structural Analysis[1]

MNICA is characterized by a 5-nitroimidazole core substituted at the N1 position with a methyl group and at the C2 position with a carboxylic acid.[1]

ParameterSpecification
Chemical Name 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid
Common Abbreviation MNICA
CAS Registry Number 3994-53-4
Molecular Formula

Molecular Weight 171.11 g/mol
SMILES CN1C(=CN=C1C(=O)O)[O-]
Key Functional Groups Nitro (C5), Carboxyl (C2), N-Methyl (N1)
Electronic Environment

The 5-nitro group exerts a strong electron-withdrawing effect (


), significantly reducing the electron density of the imidazole ring. This has two major consequences:
  • Acidity Enhancement: The carboxyl group at C2 is more acidic than typical benzoic acid derivatives due to the electron-deficient ring.

  • Basicity Suppression: The N3 nitrogen, usually basic in imidazoles, is rendered non-basic, preventing protonation under physiological conditions.

Physicochemical Core Parameters

The following data consolidates experimental observations and calculated properties essential for formulation and extraction.

Table 1: Physicochemical Properties[1][4]
PropertyValue / BehaviorContext for Application
Physical State Crystalline Solid (Needles)Precipitates from aqueous acid.
Melting Point 84–85°C (Decomposes) Critical:[2] Do not use high-temperature drying. The compound decarboxylates upon melting.
pKa (Carboxyl) ~2.0 – 2.5 (Estimated)Stronger acid than acetic acid. Fully ionized at pH 7.4.
pKa (Imidazole N) < 0 (Very weak base)Will not protonate in standard HPLC mobile phases (pH 2-8).
LogP (Octanol/Water) ~ -0.5 to 0.2 (pH dependent)Highly polar. Low lipophilicity facilitates rapid renal excretion.
Solubility (Water) pH Dependent pH < 2: Insoluble (Precipitates).pH > 4: Soluble (Forms carboxylate anion).
Solubility (Organics) Soluble in DMSO, DMF.Poor solubility in Hexane, DCM (unless derivatized).

Synthesis & Metabolic Pathway

MNICA is rarely the starting material; it is the product of oxidation. Understanding its origin is vital for impurity profiling in drug manufacturing and residue analysis in food safety.

Mechanism of Formation

The synthesis or metabolic generation involves the sequential oxidation of the C2-substituent. In the case of Dimetridazole, the C2-methyl group is oxidized to a hydroxymethyl intermediate (HMMNI), which is further oxidized to the carboxylic acid (MNICA).

DOT Diagram 1: Oxidative Pathway & Degradation Logic

MNICA_Pathway cluster_conditions Reaction Conditions DMZ Dimetridazole (Precursor) HMMNI HMMNI (Hydroxymethyl Int.) DMZ->HMMNI Oxidation (C2-Me -> CH2OH) MNICA MNICA (Target Acid) HMMNI->MNICA Oxidation (HNO3/H2SO4 or Liver CYP450) MNI 1-Methyl-5-nitroimidazole (Degradant) MNICA->MNI Thermal Decarboxylation (>85°C or prolonged storage)

Caption: The oxidative progression from Dimetridazole to MNICA, highlighting the critical instability pathway (decarboxylation) that researchers must mitigate.

Analytical Characterization Protocols

Due to its polarity and thermal instability, Gas Chromatography (GC) is unsuitable unless the molecule is derivatized (silylated). High-Performance Liquid Chromatography (HPLC) is the standard.

Protocol A: HPLC-UV Detection
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Maintains MNICA in neutral/protonated form for retention).

    • Solvent B: Acetonitrile.

    • Gradient: 5% B to 40% B over 10 minutes.

  • Wavelength: 315–320 nm (Characteristic Nitroimidazole

    
    ).
    
  • Retention Logic: MNICA will elute early due to high polarity. If retention is too low, use Ion-Pairing chromatography (add hexylamine to mobile phase).

Protocol B: Extraction from Biological Matrices

To isolate MNICA from plasma or tissue, leverage its pH-switching behavior.

  • Alkaline Lysis: Homogenize tissue in pH 10 buffer (MNICA becomes

    
     and dissolves).
    
  • Lipid Wash: Wash with Hexane (Removes non-polar fats; MNICA stays in water).

  • Acidification: Adjust aqueous phase to pH 2.0 using HCl.

  • Extraction: Extract with Ethyl Acetate (MNICA becomes

    
     and partitions into organic phase).
    
  • Evaporation: Evaporate Ethyl Acetate under Nitrogen at <40°C . Do not use high heat.

DOT Diagram 2: pH-Switch Extraction Workflow

Extraction_Flow Sample Biological Sample (Tissue/Plasma) Step1 Add Buffer pH 10 (Ionization) Sample->Step1 Step2 Hexane Wash Step1->Step2 Step3 Aqueous Phase (Contains MNICA-) Step2->Step3 Discard Organic Step4 Acidify to pH 2.0 (Protonation) Step3->Step4 HCl Step5 Ethyl Acetate Extraction Step4->Step5 Partitioning Final Pure MNICA (Solid) Step5->Final Evap <40°C

Caption: Self-validating extraction logic relying on the reversible ionization of the C2-carboxyl group.

Stability & Storage Guidelines

Critical Warning: MNICA is chemically fragile compared to its parent drugs.

  • Thermal: Spontaneous decarboxylation occurs above 80°C. In solution, this process is accelerated by heat and acidic pH.

  • Photostability: Nitroimidazoles are light-sensitive. Solutions turn yellow/brown upon UV exposure.

  • Storage:

    • Solid: -20°C, desiccated, protected from light.

    • Solution: Prepare fresh. Stable for <24 hours at 4°C in acetonitrile/water.

References

  • Synthesis & Identification: US Patent 3,325,507. Process for the preparation of 5-nitroimidazole-2-carboxylic acids. (1967).

  • Metabolic Context: Australian Pesticides and Veterinary Medicines Authority (APVMA). Dimetridazole Review - Final Review Report. (2007). Identifies MNICA as major metabolite (25.8%).[3]

  • Chemical Structure Data: FineTech Chemical Data. 1-methyl-5-nitroimidazole-2-carboxylic acid (CAS 3994-53-4).[4]

  • Residue Analysis: Food and Agriculture Organization (FAO). Residues of some veterinary drugs in animals and foods: Dimetridazole. (1989).

Sources

Exploratory

Technical Guide: Mechanism of Action of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid Derivatives

Executive Summary: The Scaffold and Therapeutic Rationale The 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid scaffold represents a critical structural divergence from classical nitroimidazole antibiotics (e.g., metronid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold and Therapeutic Rationale

The 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid scaffold represents a critical structural divergence from classical nitroimidazole antibiotics (e.g., metronidazole, tinidazole). While the 5-nitro group remains the pharmacophore essential for bioreductive activation, the C2-carboxylic acid moiety serves as a versatile "electronic tuner" and functional handle.

Unlike the C2-methyl or C2-hydroxymethyl groups found in first-generation nitroimidazoles, the C2-carboxyl group (and its ester/amide derivatives) exerts a strong electron-withdrawing effect (EWG) on the imidazole ring. This modification fundamentally alters the single-electron reduction potential (


)  of the nitro group, a parameter directly correlated with antimicrobial potency and selectivity against anaerobic pathogens.

This guide details the mechanism of action (MoA), structure-activity relationships (SAR), and experimental validation protocols for this specific class of derivatives.

Molecular Pharmacology & Mechanism of Action

The mechanism of action for 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid derivatives is a prodrug activation cascade strictly dependent on the intracellular redox environment.[1]

The Bioreductive Cascade

The efficacy of these derivatives hinges on the enzymatic reduction of the 5-nitro group (


) to toxic radical intermediates. This process occurs exclusively in anaerobic organisms (e.g., Bacteroides fragilis, Trichomonas vaginalis, Entamoeba histolytica) or hypoxic tumor cells.
  • Cellular Entry: Lipophilic derivatives (esters, amides) cross the plasma membrane via passive diffusion. The free carboxylic acid form often exhibits poor permeability due to ionization at physiological pH (

    
    ), necessitating esterification for bioavailability.
    
  • Enzymatic Reduction (The "Trigger"):

    • In the cytoplasm, low-redox-potential electron transport proteins (specifically ferredoxin or flavodoxin ) donate a single electron to the nitro group.

    • This reaction is catalyzed by Pyruvate:Ferredoxin Oxidoreductase (PFOR) .

  • Radical Anion Formation:

    
    
    
    • Critical Mechanistic Nuance: The presence of the C2-carbonyl derivative (ester/amide) lowers the electron density of the imidazole ring, making the nitro group easier to reduce (i.e., shifting the reduction potential to a less negative value) compared to metronidazole.

  • Futile Cycling (Aerobic Rescue): In the presence of oxygen (aerobic cells), the nitro radical anion is rapidly re-oxidized back to the parent compound, generating superoxide (

    
    ). This "futile cycle" prevents the accumulation of toxic nitro-intermediates in healthy, oxygenated human tissues, providing selective toxicity.
    
  • Terminal Damage (Anaerobic Conditions): In the absence of oxygen, the radical anion undergoes further reduction to the nitroso (

    
    )  and hydroxylamine (
    
    
    
    )
    intermediates.
  • Target Interaction: These electrophilic intermediates form covalent adducts with DNA, causing:

    • Helix destabilization.

    • Single and double-strand breaks.

    • Inhibition of DNA replication and eventual cell death.

Pathway Visualization

MoA_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Anaerobic Cytoplasm Compound 1-Methyl-5-nitro-imidazole-2-derivative (Prodrug) Entry Passive Diffusion Compound->Entry RadicalAnion Nitro Radical Anion (R-NO2•-) Entry->RadicalAnion 1e- Reduction Ferredoxin Reduced Ferredoxin (PFOR System) Ferredoxin->RadicalAnion e- Donor Oxygen O2 (Aerobic) RadicalAnion->Oxygen Intermediates Nitroso / Hydroxylamine Intermediates RadicalAnion->Intermediates Anaerobic Reduction FutileCycle Re-oxidation to Parent (Detoxification) Oxygen->FutileCycle O2 Present FutileCycle->Compound Target DNA Complexation (Strand Breaks) Intermediates->Target Covalent Binding

Figure 1: Bioreductive activation pathway of nitroimidazole derivatives. Note the bifurcation based on oxygen presence, ensuring selectivity.

Structure-Activity Relationship (SAR)

The 2-carboxylic acid position is the primary vector for optimization. The parent acid is generally considered a synthesis intermediate or a metabolite with low intrinsic activity due to poor cellular uptake.

Substituent (R) at C2 (

)
Effect on Physicochemical PropertiesEffect on Biological Activity
-OH (Carboxylic Acid) High polarity, ionized at pH 7.4. High water solubility but poor membrane permeability.Low/Inactive in vivo. Often the excretion product.
-OCH3 / -OEt (Esters) Increased lipophilicity (LogP). Masked charge allows passive diffusion.High. Acts as a prodrug.[1][2] Hydrolysis releases acid intracellularly, or the ester is reduced directly.
-NH2 / -NHR (Amides) Moderate lipophilicity. Strong electron-withdrawing inductive effect.High. Amides often show superior stability and potent anti-parasitic activity (e.g., T. vaginalis).[3]
-Cl (Acid Chloride) Highly reactive electrophile.Toxic/Unstable. Used only as a synthetic intermediate.

Key Insight: The electron-withdrawing nature of the carbonyl at C2 makes the C5-nitro group more electrophilic compared to the methyl group in metronidazole. This theoretically increases the reduction potential (


), potentially enhancing activity against resistant strains, provided the compound can penetrate the cell.

Experimental Validation Protocols

To validate the mechanism and efficacy of new derivatives, the following self-validating protocols must be employed.

Electrochemical Analysis (Redox Potential)

Objective: Determine the single-electron reduction potential (


) to predict bioreductive capability.
  • Causality: If

    
     is too negative (<-500 mV), ferredoxin cannot reduce the drug. If too positive (>-350 mV), the drug may be reduced by ubiquitous aerobic enzymes, causing toxicity.
    
  • Protocol:

    • System: Cyclic Voltammetry (CV) using a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

    • Medium: Anhydrous DMF with 0.1 M Tetrabutylammonium perchlorate (TBAP) as supporting electrolyte.

    • Procedure: Scan from 0 V to -2.0 V at scan rates of 50–500 mV/s.

    • Validation: Use Metronidazole (

      
      ) as an internal standard.
      
    • Success Criteria: Reversible or quasi-reversible wave corresponding to

      
      .
      
ESR Spin Trapping (Radical Confirmation)

Objective: Confirm the formation of the nitro radical anion.

  • Protocol:

    • Reaction Mix: Compound (1 mM) + NADPH (1 mM) + Ferredoxin/Ferredoxin Reductase (enzymatic source) OR electrochemical reduction.

    • Spin Trap: Add DMPO (5,5-dimethyl-1-pyrroline N-oxide) to stabilize short-lived radicals.

    • Detection: X-band ESR spectrometer.

    • Output: Characteristic hyperfine splitting pattern of the Nitro-radical or DMPO-OH adduct.

DNA Viscosity & Thermal Denaturation

Objective: Verify DNA as the molecular target.

  • Protocol:

    • Incubation: Calf Thymus DNA (CT-DNA) incubated with the reduced drug (activated by sodium dithionite or enzymatic system).

    • Viscosity: Measure flow time in an Ubbelohde viscometer.

      • Result: A decrease in viscosity indicates DNA strand scission (fragmentation).

    • Thermal Denaturation (

      
      ):  Measure absorbance at 260 nm while heating.
      
      • Result: A decrease in

        
         indicates destabilization of the double helix.
        

Experimental Workflow Diagram

Experimental_Workflow cluster_decision Decision Gate Synthesis Synthesis of Derivatives CV Cyclic Voltammetry (Measure E1/2) Synthesis->CV QC Check Bioassay In Vitro MIC (Anaerobic vs Aerobic) CV->Bioassay If E1/2 is -350 to -500 mV Mechanism Mechanistic Validation (ESR / DNA Binding) Bioassay->Mechanism If MIC < 10 µg/mL Lead Lead Candidate Mechanism->Lead Confirmed MoA

Figure 2: Step-by-step validation workflow for nitroimidazole drug discovery.

References

  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action.[1] Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link

  • Leitsch, D. (2019). Drug Resistance in the Microaerophilic Parasite Trichomonas vaginalis. Current Opinion in Microbiology, 52, 53-59. Link

  • Muller, M. (1983). Mode of action of metronidazole on anaerobic bacteria and protozoa.[2][4] Surgery, 93(1 Pt 2), 165-171. Link

  • Kollonitsch, J. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids. U.S. Patent 3,325,507.[3] Link

  • BenchChem. (2023). Methyl 5-nitro-1H-imidazole-2-carboxylate Product Data. BenchChem Technical Library. Link

  • Al-Sha'er, M. A., et al. (2013).[4] 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities.[4][5] Der Pharma Chemica, 5(3), 156-162.[4] Link

Sources

Foundational

Technical Guide: Solubility and Stability of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid (MNICA)

Executive Summary 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (MNICA, CAS 3994-53-4) is a critical oxidative metabolite of nitroimidazole antibiotics, most notably Dimetridazole (1,2-dimethyl-5-nitroimidazole).[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (MNICA, CAS 3994-53-4) is a critical oxidative metabolite of nitroimidazole antibiotics, most notably Dimetridazole (1,2-dimethyl-5-nitroimidazole).[1][2] As a polar, ionizable intermediate, its physicochemical behavior differs significantly from its parent drugs.[1][2]

This guide provides a technical analysis of MNICA’s solubility and stability profile.[1][2] Unlike the lipophilic parent nitroimidazoles, MNICA behaves as an amphiphilic acid with a distinct pH-dependent solubility switch.[1][2] Its stability profile is dominated by a specific thermal vulnerability: decarboxylation .[1][2] Understanding these parameters is essential for the isolation of metabolites, the synthesis of derivative antibiotics, and the development of robust analytical methods (LC-MS/MS) for residue monitoring in food safety.[1][2]

Physicochemical Characterization

Structural Identity & Properties[1][2]
  • IUPAC Name: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid[1][2]

  • CAS Number: 3994-53-4[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 171.11 g/mol [1][2][3]

  • Appearance: Crystalline solid (often precipitates as off-white to yellow needles).[1][2]

Ionization and pKa Logic

MNICA possesses two potential ionization centers, creating a specific solubility window:

  • Carboxylic Acid (C2-COOH): The electron-withdrawing nitro group at C5 and the imidazole ring nitrogen enhance the acidity of the carboxylic acid compared to benzoic acid.[1][2] The estimated pKa is 1.5 – 2.5 .[1][2]

  • Imidazole Nitrogen (N3): Typically basic (pKa ~7 in imidazole), the basicity of N3 is drastically reduced by the strong electron-withdrawing effect of the 5-nitro group.[1][2] The basic pKa is likely suppressed to < 1.0 .[1][2]

Implication: In most physiological and environmental pH ranges (pH 3–8), MNICA exists primarily as the anionic carboxylate species , which dictates its high water solubility in neutral-to-alkaline buffers and its precipitation in strong acids.[1][2]

Solubility Profile

Aqueous Solubility vs. pH

The solubility of MNICA is strictly pH-dependent.[1][2]

Solvent / ConditionSolubility StatusMechanism
Acidic Water (pH < 1) Insoluble / Low The molecule exists in its neutral, protonated carboxylic acid form (

).[1][2] Lacking a permanent charge, it precipitates.[1][2] This property is utilized in synthesis to isolate the compound by quenching acidic reaction mixtures in ice water.[1][2]
Neutral Water (pH 7) Soluble Exists as the carboxylate anion (

).[1][2]
Alkaline (pH > 9) Highly Soluble Fully ionized as the salt form (e.g., Sodium 1-methyl-5-nitroimidazole-2-carboxylate).[1][2]
Organic Solvent Compatibility[1][2][4]
  • High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[1][2]

  • Moderate Solubility: Methanol, Ethanol (often used for recrystallization).[1][2]

  • Low Solubility: Non-polar solvents (Hexane, Toluene, Diethyl ether).[1][2]

Stability Profile

Thermal Instability: Decarboxylation

The most critical stability risk for MNICA is thermal decarboxylation .[1][2] Imidazole-2-carboxylic acids are inherently prone to losing CO


 because the resulting carbanion is stabilized by the adjacent ring nitrogens.[1][2]
  • Critical Temperature: Melting point is reported as 84–85°C with decomposition .[1][2]

  • Mechanism: Heating causes the loss of the carboxylic acid group, yielding 1-methyl-5-nitroimidazole (CAS 3034-42-2).[1][2]

  • Handling Precaution: Avoid high-temperature drying ovens. Dry under vacuum at ambient temperature or <40°C.[1][2]

Photostability

Like all nitroimidazoles, MNICA is sensitive to UV/VIS light.[1][2]

  • Degradation Pathway: UV irradiation triggers the rearrangement of the nitro group, potentially leading to the formation of oxadiazole derivatives or reduction to amino-imidazoles.[1][2]

  • Storage: Amber glassware is mandatory.[1][2]

Hydrolytic Stability[1][2]
  • Acid Hydrolysis: Surprisingly robust.[1][2] Synthesis protocols involve heating in concentrated sulfuric acid at 80°C for extended periods (up to 60 hours).[1][2] The carboxylic acid resists hydrolysis, but the thermal stress of this process must be controlled to prevent decarboxylation.[1][2]

  • Base Hydrolysis: Generally stable as the carboxylate salt at ambient temperatures.[1][2]

Degradation Pathway Diagram[1][2]

DegradationPathways cluster_legend Legend MNICA 1-Methyl-5-nitro- imidazole-2-carboxylic acid (MNICA) Decarb 1-Methyl-5-nitroimidazole (Decarboxylated Product) MNICA->Decarb Thermal Stress (>80°C) - CO2 Photo Oxadiazole / Rearrangement Products MNICA->Photo UV Light (hv) Salt Carboxylate Salt (Stable in Solution) MNICA->Salt pH > 4 (Base) Salt->MNICA pH < 1 (Acid) key1 Primary Target key2 Major Degradant

Caption: Primary degradation pathways for MNICA. Thermal stress leads to irreversible decarboxylation.[1][2]

Experimental Protocols

Protocol A: Determination of Equilibrium Solubility vs. pH

Rationale: To define the exact pH threshold for precipitation, critical for formulation and extraction.[1][2]

  • Buffer Preparation: Prepare 10 mM phosphate/citrate buffers adjusted to pH 1.2, 3.0, 5.0, 7.4, and 9.0.

  • Saturation: Add excess MNICA solid (~20 mg) to glass vials containing 2 mL of each buffer.

  • Equilibration: Shake at 25°C for 24 hours (protect from light).

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (check for filter adsorption first).

  • Quantification: Analyze filtrate by HPLC-UV (254 nm) or LC-MS/MS.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2]

    • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).[1][2]

    • Note: Ensure the standard curve is prepared in a solvent that dissolves the compound fully (e.g., 50% Methanol).[1][2]

Protocol B: Thermal Stability Screening (Decarboxylation Check)

Rationale: To validate the safe drying and processing temperature limits.[1][2]

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2]

  • Sample: 2–5 mg of dried MNICA.

  • Ramp: Heat from 30°C to 150°C at 10°C/min under Nitrogen purge.

  • Analysis:

    • Look for an endothermic peak (melting) immediately followed by or overlapping with an exothermic event (decomposition).[1][2]

    • TGA should show a sharp mass loss corresponding to CO

      
       (approx. 25% mass loss) starting around 85°C.[1][2]
      
Protocol C: Forced Degradation Workflow

Rationale: To generate degradation products for analytical method validation.

StabilityWorkflow cluster_Stress Stress Conditions Start Start: MNICA Sample Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, Ambient, 24h Start->Base Oxid Oxidation 3% H2O2, Ambient, 4h Start->Oxid Therm Thermal Solid state, 60°C, 7 days Start->Therm Photo Photolytic 1.2M Lux hours (ICH Q1B) Start->Photo Analysis LC-MS/MS Analysis Identify Degradants Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Forced degradation workflow to establish stability-indicating analytical methods.

Implications for Drug Development[1][2][5]

  • Synthesis & Isolation: Do not use heat to dry the free acid.[1][2] If the compound must be dried, use lyophilization from a neutral solution or vacuum drying at room temperature.[1][2]

  • Residue Analysis: When testing for Dimetridazole residues in food products (e.g., porcine muscle), MNICA is a marker metabolite.[1][2] Extraction methods must ensure the pH is adjusted to >4 to solubilize the metabolite, or <2 to precipitate/retain it on SPE cartridges depending on the mode of retention.[1][2]

  • Storage: Store at -20°C, protected from light, preferably as the solid free acid or a lyophilisate. Avoid storing in solution for extended periods unless frozen.[1][2]

References

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2007).[1][2] Dimetridazole Review - Final review report and regulatory decision. Retrieved from [Link][1]

  • Merck & Co., Inc. (1967).[1][2] Process for the preparation of 5-nitroimidazole-2-carboxylic acids. U.S. Patent 3,325,507.[1][2] Retrieved from

Sources

Exploratory

potential therapeutic applications of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid

An In-Depth Technical Guide to the Potential Therapeutic Applications of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid Foreword The landscape of modern therapeutics is increasingly defined by the pursuit of targeted an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Therapeutic Applications of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid

Foreword

The landscape of modern therapeutics is increasingly defined by the pursuit of targeted and highly specific molecular interventions. Within this paradigm, the nitroimidazole scaffold has long been a cornerstone, primarily recognized for its profound impact on anaerobic infections. However, the inherent chemical functionalities of this heterocyclic system, particularly the nitro group, present a wealth of untapped potential for novel therapeutic strategies. This guide focuses on a specific, yet under-explored derivative, 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid, and aims to provide a comprehensive technical overview of its potential therapeutic applications. Drawing upon the established principles of medicinal chemistry and pharmacology of the broader nitroimidazole class, we will delve into the mechanistic rationale and provide actionable experimental frameworks for its investigation as both an antimicrobial agent and a hypoxia-activated anticancer prodrug. This document is intended for researchers, scientists, and drug development professionals seeking to explore the frontiers of nitroimidazole chemistry and its application in addressing unmet medical needs.

The Nitroimidazole Core: A Foundation for Therapeutic Innovation

The 5-nitroimidazole moiety is the pharmacophore responsible for the biological activity of a class of drugs that includes the widely used antibiotic metronidazole. The central hypothesis underpinning their efficacy is the bioreductive activation of the nitro group under hypoxic conditions, a physiological state characteristic of anaerobic organisms and the microenvironment of solid tumors. This process leads to the formation of highly reactive nitroso and hydroxylamine intermediates, which can induce cytotoxic effects through direct DNA damage and inhibition of DNA repair enzymes.

1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid, the subject of this guide, incorporates this key pharmacophore while also presenting a carboxylic acid functionality at the 2-position. This seemingly subtle modification opens up new avenues for chemical modification and prodrug strategies, potentially enhancing solubility, modulating pharmacokinetic properties, and enabling targeted delivery.

Potential Therapeutic Application I: A Next-Generation Antimicrobial Agent

The prevalence of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action or improved efficacy against resistant strains. The structural similarity of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid to established nitroimidazole antibiotics suggests its potential as a potent antimicrobial agent, particularly against anaerobic bacteria and certain protozoa.

Proposed Mechanism of Antimicrobial Action

The proposed mechanism mirrors that of other 5-nitroimidazoles:

  • Cellular Uptake: The uncharged molecule passively diffuses into the microbial cell.

  • Reductive Activation: In the low-redox-potential environment of anaerobic organisms, the nitro group is reduced by enzymes such as pyruvate-ferredoxin oxidoreductase.

  • Generation of Cytotoxic Intermediates: This one-electron transfer forms a reactive nitro radical anion and other reduced intermediates.

  • Macromolecular Damage: These reactive species are believed to interact with and damage microbial DNA, leading to strand breaks and cell death.

The presence of the carboxylic acid group may influence the compound's uptake and distribution, potentially offering a different resistance profile compared to existing nitroimidazole drugs.

Experimental Workflow: In Vitro Antimicrobial Susceptibility Testing

A critical first step in evaluating the antimicrobial potential of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid is to determine its in vitro activity against a panel of relevant microorganisms.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Compound_Prep Prepare stock solution of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid MIC_Assay Perform broth microdilution to determine MIC Compound_Prep->MIC_Assay Media_Prep Prepare appropriate broth and agar media Media_Prep->MIC_Assay Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->MIC_Assay MBC_Assay Plate samples from MIC wells to determine MBC MIC_Assay->MBC_Assay Data_Analysis Analyze results and compare with control antibiotics MBC_Assay->Data_Analysis

Caption: Workflow for in vitro antimicrobial susceptibility testing.

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock in appropriate anaerobic broth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Bacteroides fragilis, Clostridium difficile) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates under appropriate anaerobic conditions at 37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Potential Therapeutic Application II: Hypoxia-Activated Prodrug for Cancer Therapy

The hypoxic microenvironment of solid tumors is a significant contributor to therapeutic resistance and tumor progression. This unique physiological feature can be exploited by designing hypoxia-activated prodrugs (HAPs) that are selectively activated in the low-oxygen conditions of the tumor, thereby minimizing systemic toxicity. The 5-nitroimidazole core of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid makes it an ideal candidate for such a strategy.

Proposed Mechanism of Anticancer Action
  • Systemic Administration and Tumor Penetration: The prodrug is administered systemically and distributes throughout the body, including the tumor tissue.

  • Hypoxia-Selective Activation: In the hypoxic regions of the tumor, one-electron reductases, such as cytochrome P450 oxidoreductase, reduce the nitro group.

  • Release of a Cytotoxic Effector: This reduction can lead to the release of a potent cytotoxic agent. The carboxylic acid moiety could be esterified or amidated with a known cytotoxic agent, which is then cleaved upon reduction of the nitro group.

  • Tumor Cell Killing: The released cytotoxic agent induces cell death specifically in the hypoxic tumor cells.

Signaling Pathway Diagram: Hypoxia-Inducible Factor (HIF-1α) and Reductase Upregulation

Hypoxia_Signaling cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<2% O2) HIF1a_N HIF-1α PHD PHD enzymes HIF1a_N->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_H HIF-1α HIF1_Complex HIF-1 Complex HIF1a_H->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex HRE Hypoxia Response Element (HRE) in DNA HIF1_Complex->HRE Binds to Reductases Upregulation of Reductase Enzymes HRE->Reductases Gene Transcription Activation Activation of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid Prodrug Reductases->Activation Anticancer_Evaluation_Workflow Prodrug_Synthesis Synthesize prodrug derivatives of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid In_Vitro_Normoxia In vitro cytotoxicity assay (e.g., MTT) under normoxic conditions Prodrug_Synthesis->In_Vitro_Normoxia In_Vitro_Hypoxia In vitro cytotoxicity assay (e.g., MTT) under hypoxic conditions Prodrug_Synthesis->In_Vitro_Hypoxia Hypoxic_Selectivity Determine hypoxic cytotoxicity ratio In_Vitro_Normoxia->Hypoxic_Selectivity In_Vitro_Hypoxia->Hypoxic_Selectivity In_Vivo_Model Establish tumor-bearing animal model (e.g., xenograft) Hypoxic_Selectivity->In_Vivo_Model In_Vivo_Treatment Treat animals with prodrug and monitor tumor growth In_Vivo_Model->In_Vivo_Treatment Toxicity_Assessment Assess systemic toxicity In_Vivo_Treatment->Toxicity_Assessment Efficacy_Analysis Analyze tumor growth inhibition In_Vivo_Treatment->Efficacy_Analysis

Caption: Workflow for evaluating the anticancer potential of a HAP.

  • Cell Culture: Culture a human cancer cell line (e.g., HT-29, A549) in appropriate medium.

  • Plating: Seed cells into 96-well plates and allow them to adhere overnight.

  • Hypoxic Incubation: Place one set of plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 24 hours. Keep a parallel set of plates in a normoxic incubator (21% O2).

  • Compound Treatment: Add serial dilutions of the 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid prodrug to both sets of plates.

  • Incubation: Incubate the plates for an additional 48-72 hours under their respective atmospheric conditions.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values under both normoxic and hypoxic conditions. The hypoxic cytotoxicity ratio (IC50 normoxia / IC50 hypoxia) is a measure of the compound's hypoxia-selective activity.

Quantitative Data Summary

As 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid is a novel investigational compound, there is no publicly available quantitative data at this time. The following table provides a template for summarizing key data points that would be generated from the experimental workflows described above.

Parameter Test Organism/Cell Line Value Reference Compound Reference Value
MICBacteroides fragilisTBDMetronidazoleReported Value
MBCClostridium difficileTBDMetronidazoleReported Value
IC50 (Normoxia)HT-29TBDDoxorubicinReported Value
IC50 (Hypoxia)HT-29TBDTirapazamineReported Value
Hypoxic Cytotoxicity RatioHT-29TBDTirapazamineReported Value

TBD: To Be Determined

Future Directions and Concluding Remarks

The therapeutic potential of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid, as outlined in this guide, is predicated on the well-established principles of nitroimidazole chemistry. The immediate next steps in the investigation of this compound should focus on the systematic in vitro evaluation of its antimicrobial and hypoxia-selective cytotoxic properties. Positive results from these initial screens would warrant further investigation into its pharmacokinetic and pharmacodynamic profiles in preclinical animal models.

The carboxylic acid functionality is a key feature that distinguishes this compound and offers a versatile handle for medicinal chemists to optimize its properties. The synthesis of a library of ester and amide prodrugs could lead to the identification of a lead candidate with enhanced efficacy and a favorable safety profile.

References

There are no direct references for the novel compound "1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid". The following are representative, authoritative sources for the concepts and methodologies discussed in this guide.

  • Title: Nitroimidazole Drugs—Action and Resistance Mechanisms. I. Mechanism of Action Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: Hypoxia-activated prodrugs: a new approach to cancer therapy Source: The Lancet Oncology URL: [Link]

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Anaerobic Bacteria; Approved Standard—Ninth Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: The MTT Assay: A Method for the In Vitro Determination of Cell Proliferation and Viability Source: In Vitro Toxicology Methods URL: [Link]

  • Title: Hypoxia-Inducible Factors in Physiology and Medicine Source: Cell URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxamides from the Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-Methyl-5-nitro-1H-imidazole-2-carboxamides The 1-methyl-5-nitro-1H-imidazole scaffold is a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Methyl-5-nitro-1H-imidazole-2-carboxamides

The 1-methyl-5-nitro-1H-imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antimicrobial and antiparasitic agents. The biological activity of these compounds is intrinsically linked to the 5-nitro group, which can be reductively activated within target organisms or hypoxic cells to generate cytotoxic reactive nitrogen species.[1] Carboxamide derivatives at the C2 position of this imidazole ring are of particular interest as they provide a versatile handle for modifying the molecule's pharmacokinetic and pharmacodynamic properties. This allows for the generation of extensive compound libraries to explore structure-activity relationships (SAR) and develop new therapeutic agents with improved efficacy, selectivity, and reduced resistance profiles.[2][3]

This guide provides a detailed technical overview and actionable protocols for the synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxamides via direct amide coupling from the parent carboxylic acid, 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid. We will delve into the chemical principles, compare common coupling strategies, and provide step-by-step procedures suitable for both screening and scale-up operations.

Core Chemical Principles: Overcoming the Challenge of an Electron-Deficient System

The direct formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. This is typically achieved using a "coupling reagent" that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[4]

The primary challenge in the synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxamides lies in the electronic nature of the starting material. The imidazole ring, and particularly the potent electron-withdrawing nitro group at the C5 position, significantly deactivates the carboxylic acid at the C2 position. This electronic deficit reduces the nucleophilicity of the corresponding carboxylate, making standard coupling conditions potentially sluggish and low-yielding.[5] Consequently, the choice of coupling reagent and reaction conditions is critical for achieving high conversion and purity.

Recommended Coupling Strategy: The HATU Protocol

For electron-deficient carboxylic acids, a more potent coupling reagent is often required to ensure efficient activation and reaction.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based reagent that has proven highly effective for such challenging substrates.[6][7]

Mechanism of HATU-Mediated Coupling

The reaction proceeds through a highly reactive OAt-active ester intermediate. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is key to HATU's efficacy, as it accelerates the coupling and suppresses racemization if chiral amines are used.[8]

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form the carboxylate anion.

  • Activation: The carboxylate attacks the electrophilic HATU reagent, displacing the HOAt moiety to form a highly reactive O-acyl(tetramethyl)isouronium salt.

  • Active Ester Formation: The liberated HOAt anion then attacks the isouronium salt, forming the OAt-active ester. This species is more reactive than the corresponding HOBt ester formed with other reagents like HBTU.

  • Aminolysis: The desired amine attacks the carbonyl carbon of the OAt-active ester, forming a tetrahedral intermediate which then collapses to yield the final amide product and releases HOAt.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + DIPEA - DIPEA·H⁺ Isouronium O-acyl(tetramethyl) isouronium salt RCOO->Isouronium + HATU HATU HATU ActiveEster OAt-Active Ester Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine) DIPEA DIPEA (Base) Isouronium->ActiveEster + HOAt⁻ (from HATU)

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocol: HATU Coupling

This protocol provides a general method for coupling 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid with a primary or secondary amine.

Materials:

  • 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid (1.0 equiv.) and HATU (1.2 equiv.).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution for 5 minutes.

  • Amine Addition: Add the desired amine (1.1 equiv.) to the solution.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (3.0 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water or 1M HCl and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 1-Methyl-5-nitro-1H-imidazole-2-carboxamide.

Alternative Coupling Strategy: The EDC/HOBt Protocol

While HATU is highly recommended, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a widely used and more economical alternative.[9] However, for electron-deficient substrates, this method may require longer reaction times or gentle heating to achieve full conversion.[5]

Mechanism of EDC/HOBt Coupling
  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Additive Interception: This unstable intermediate can rearrange to a stable N-acylurea byproduct. To prevent this, HOBt is added to intercept the O-acylisourea, forming an HOBt-active ester.[9]

  • Aminolysis: The amine then reacts with the HOBt-active ester to form the desired amide, regenerating HOBt, which can participate catalytically.

EDC_Workflow Start Start: Carboxylic Acid, Amine, EDC, HOBt, Base, Solvent Dissolve Dissolve Acid, Amine, HOBt in Anhydrous Solvent (e.g., DCM/DMF) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddEDC Add EDC in Portions Cool->AddEDC React Stir at Room Temperature (Monitor by TLC/LC-MS) AddEDC->React Workup Aqueous Workup: Wash with Acid, Base, Brine React->Workup Purify Dry, Concentrate & Purify (Column Chromatography) Workup->Purify Product Final Product: 1-Methyl-5-nitro-1H-imidazole-2-carboxamide Purify->Product

Caption: General workflow for EDC/HOBt mediated coupling.

Experimental Protocol: EDC/HOBt Coupling

Materials:

  • 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt hydrate

  • DIPEA or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask, add 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid (1.0 equiv.), the amine (1.1 equiv.), and HOBt (1.2 equiv.).

  • Dissolution: Add anhydrous DCM or DMF (0.1-0.5 M) and stir to dissolve.

  • Base Addition: Add DIPEA or Et₃N (2.5 equiv.).

  • EDC Addition: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv.) portion-wise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-24 hours). Monitor for completion by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Workup: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to yield the final product.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is a critical parameter that influences reaction time, yield, and cost. The following table summarizes typical conditions and considerations for the synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxamides.

ParameterHATU ProtocolEDC/HOBt Protocol
Coupling Reagent HATU (1.2 equiv.)EDC·HCl (1.2 equiv.)
Additive None required (HOAt is integral)HOBt (1.2 equiv.)
Base DIPEA (3.0 equiv.)DIPEA or Et₃N (2.5 equiv.)
Typical Solvent DMF, NMPDCM, DMF
Reaction Time 4-12 hours12-24 hours (may require heat)
Reactivity Very High; Recommended for electron-deficient systems[5]Moderate; May be sluggish[5]
Byproduct Removal Water-solubleEDC-urea is water-soluble
Relative Cost HigherLower

Trustworthiness: A Self-Validating Protocol

The integrity of these protocols is ensured by the inclusion of in-process controls and established purification methodologies.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is crucial. For TLC, the disappearance of the limiting reagent (typically the carboxylic acid) and the appearance of a new, less polar spot corresponding to the amide product confirms reaction progress. Co-spotting with starting materials is essential for accurate identification.

  • Definitive Workup: The sequential acidic and basic washes during the workup are designed to remove specific impurities. The acid wash removes unreacted amine and the basic catalyst (DIPEA/Et₃N). The base wash removes unreacted carboxylic acid and the HOBt additive. This ensures the crude product is significantly enriched before the final purification step.

  • Chromatographic Purification: Flash column chromatography provides a robust method for isolating the pure amide from any remaining starting materials or non-polar byproducts (e.g., N-acylurea from the EDC reaction).

  • Characterization: The identity and purity of the final product must be unequivocally confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the success of the synthesis.

By adhering to these validation steps, researchers can be confident in the outcome of the synthesis and the quality of the resulting 1-Methyl-5-nitro-1H-imidazole-2-carboxamides for subsequent biological evaluation.

References

  • Dabhi, R. C. et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-146. [Link]

  • Pawar, R. P. et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(4), 1546-1551. [Link]

  • Vale, G. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • BenchChem. (2025).
  • Chiodi, F. et al. (2000). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 5(8), 1035-1041. [Link]

  • Don, R. et al. (2019). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. PMC. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]

  • Trivedi, M. N. et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • ResearchGate. (2025, August 9). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Google Patents. (n.d.). US3644392A - 1-substituted-5-nitroimidazole-2-carboximidates.
  • Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Mphahlele, M. J. (2014). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Mphahlele, M. J. (2014). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.

Sources

Application

Application Note: Analytical Methods for the Quantification of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (MNICA) in Complex Biological Matrices

Introduction & Scientific Grounding The compound 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (MNICA, CAS: 3994-53-4) is a critical terminal metabolite of 5-nitroimidazole veterinary drugs, predominantly Dimetridazole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Grounding

The compound 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (MNICA, CAS: 3994-53-4) is a critical terminal metabolite of 5-nitroimidazole veterinary drugs, predominantly Dimetridazole (DMZ) and Ronidazole (RNZ). Historically utilized for the treatment of protozoal infections such as histomoniasis in turkeys and swine dysentery, 5-nitroimidazoles have been globally prohibited in food-producing animals due to their demonstrated genotoxic and carcinogenic profiles[1].

Because parent drugs like DMZ rapidly deplete and metabolize in biological systems, regulatory monitoring relies heavily on identifying persistent metabolites[2]. MNICA, alongside 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), serves as a definitive biomarker for illegal 5-nitroimidazole administration[3]. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of MNICA in complex biological matrices.

Metabolic Pathway and Biomarker Selection

Understanding the pharmacokinetics of DMZ is essential for robust assay design. In hepatic systems, the 2-methyl group of DMZ undergoes rapid cytochrome P450-mediated oxidation to form the alcohol metabolite HMMNI. Subsequent enzymatic oxidation yields the stable, ring-intact carboxylic acid, MNICA[2].

Pathway DMZ Dimetridazole (DMZ) Parent Drug HMMNI HMMNI Alcohol Metabolite DMZ->HMMNI CYP450 Oxidation MNICA MNICA Carboxylic Acid Metabolite HMMNI->MNICA Dehydrogenase Oxidation

Metabolic oxidation pathway of Dimetridazole to MNICA.

Analytical Rationale and Experimental Design (E-E-A-T)

Quantifying MNICA presents unique analytical challenges that require specific mechanistic interventions:

  • Polarity and Retention: The carboxylic acid moiety renders MNICA highly polar. Traditional reversed-phase C18 columns often fail to provide adequate retention. We employ a Biphenyl stationary phase , which leverages

    
     interactions with the imidazole ring to enhance retention and peak shape.
    
  • Extraction Efficiency (Causality): To efficiently extract MNICA from protein-rich matrices (e.g., muscle, plasma), the extraction solvent must be acidified. Adding 1% formic acid to acetonitrile ensures the carboxylic acid group of MNICA remains protonated (neutral), facilitating partitioning into the organic phase while simultaneously precipitating matrix proteins.

  • Self-Validating System (Trustworthiness): To ensure data integrity, the protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as DMZ-d3 or RNZ-d3, spiked directly into the raw homogenate prior to extraction. This internal standard mathematically corrects for analyte loss during Solid-Phase Extraction (SPE) and compensates for matrix-induced ion suppression during Electrospray Ionization (ESI)[4].

Experimental Protocols

Sample Preparation Workflow

Workflow Spike 1. Matrix Spiking (Homogenate + SIL-IS) Extract 2. Acidic Extraction (Acetonitrile + 1% Formic Acid) Spike->Extract Centrifuge 3. Protein Precipitation (Centrifuge at 10,000 x g, 4°C) Extract->Centrifuge SPE 4. SPE Cleanup (Polymeric HLB Cartridge) Centrifuge->SPE Dry 5. Concentration (Evaporate under N2 at 40°C) SPE->Dry LCMS 6. LC-MS/MS Analysis (Positive ESI, MRM Mode) Dry->LCMS

Sample preparation and LC-MS/MS workflow for MNICA quantification.

Step-by-Step Procedure:

  • Homogenization & Spiking: Weigh 2.0 g of homogenized tissue (muscle/liver) into a 50 mL centrifuge tube. Spike with 50 µL of SIL-IS working solution (100 ng/mL). Vortex for 30 seconds and equilibrate for 15 minutes to allow IS integration into the matrix.

  • Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid. Shake vigorously for 10 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

  • Defatting (Optional but Recommended): Add 5 mL of hexane to the supernatant, vortex, and discard the upper hexane layer to remove non-polar lipids that cause downstream ion suppression.

  • SPE Cleanup:

    • Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (60 mg/3 mL) with 3 mL methanol, followed by 3 mL water.

    • Dilute the defatted extract with 10 mL of LC-MS grade water and load onto the cartridge.

    • Wash with 3 mL of 5% methanol in water to elute polar interferences.

    • Elute the target analytes with 3 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1.0 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Instrumental Parameters
  • Analytical Column: Biphenyl column (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Gradient Program: 0-1 min (5% B), 1-4 min (linear to 95% B), 4-5.5 min (hold 95% B), 5.6-7.5 min (re-equilibrate at 5% B).

  • Ionization Mode: Positive Electrospray Ionization (ESI+). Despite being a carboxylic acid, the basic nitrogen in the imidazole ring of MNICA readily accepts a proton in acidic mobile phases, yielding a strong

    
     precursor ion at m/z 172.1.
    

Data Presentation: MRM Transitions & Validation Summary

To ensure absolute specificity and regulatory compliance, Multiple Reaction Monitoring (MRM) is utilized. The transition with the highest intensity is used for quantification, while the secondary transition is used for qualitative confirmation (ion ratio verification).

Table 1: Optimized MRM Transitions for 5-Nitroimidazole Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
MNICA 172.1126.115Quantifier (Loss of NO₂)
MNICA 172.1128.112Qualifier (Loss of CO₂)
HMMNI 158.1140.115Quantifier (Loss of H₂O)
DMZ 142.196.120Quantifier (Loss of NO₂)

Table 2: Typical Method Validation Parameters in Porcine Muscle

ParameterMNICAHMMNIDMZ
Limit of Detection (LOD) 0.15 µg/kg0.10 µg/kg0.10 µg/kg
Limit of Quantification (LOQ) 0.50 µg/kg0.30 µg/kg0.30 µg/kg
Recovery (Spiked at 1.0 µg/kg) 88.4% ± 5.2%92.1% ± 4.1%95.5% ± 3.8%
Intra-day Precision (CV%) 6.1%4.8%4.2%
Inter-day Precision (CV%) 8.3%6.5%5.9%
Matrix Effect -12% (Suppression)-8% (Suppression)-5% (Suppression)

Note: Matrix effects are successfully mitigated (<15% variance) through the application of matrix-matched calibration curves ranging from 0.5 to 50 µg/kg, establishing a self-validating framework for routine analysis.

References

  • Title: Dimetridazole Review - Final review report and regulatory decision Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]

  • Title: DRAFT REVIEW REPORT RECONSIDERATION OF THE REGISTRATION AND APPROVAL OF LABELS OF PRODUCTS CONTAINING DIMETRIDAZOLE Source: APVMA URL: [Link][1]

  • Title: Drug Residues in Foods: Pharmacology, Food Safety and Analysis [1st ed.] Source: DOKUMEN.PUB URL: [Link][2]

  • Title: Residues of some veterinary drugs in animals and foods Source: FAO URL: [Link][4]

  • Title: Dimetridazol in producten van dierlijke oorsprong Source: NVWA URL: [Link][3]

Sources

Method

HPLC-UV Quantitation of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid (MNICA)

Application Note: AN-2026-MNICA Methodology for Biological Matrices and Pharmaceutical Impurity Profiling Executive Summary This application note details a robust High-Performance Liquid Chromatography (HPLC) method with...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-MNICA

Methodology for Biological Matrices and Pharmaceutical Impurity Profiling

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (MNICA) .

MNICA is the major oxidative metabolite and marker residue for Ronidazole , a nitroimidazole antibiotic banned in food-producing animals in many jurisdictions (EU, USA, China) due to potential carcinogenicity. While parent nitroimidazoles are rapidly metabolized, MNICA persists in tissues, making it the primary target for regulatory surveillance.

Key Technical Challenges Addressed:

  • Polarity: MNICA is highly polar and acidic, leading to poor retention on standard C18 columns without specific pH control.

  • Matrix Interference: Biological matrices (muscle, egg, honey) contain co-eluting proteins and lipids.

  • Sensitivity: Achieving low ppb (µg/kg) detection limits required for regulatory compliance using UV detection.

Physicochemical Profile & Method Strategy

Understanding the analyte is the prerequisite for a self-validating method.

  • Analyte: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (MNICA)

  • Structure: Imidazole ring with a nitro group (

    
    ) and a carboxylic acid group (
    
    
    
    ).
  • pKa: ~2.5 – 3.0 (Carboxylic acid protonation).

  • UV Max: ~315 nm (characteristic of the nitroimidazole chromophore).

Expert Insight (Causality): Because MNICA possesses a carboxylic acid moiety, it exists as an ionized carboxylate anion (


) at neutral pH. Anions do not interact with hydrophobic C18 stationary phases, resulting in elution at the void volume (

).
  • Strategic Decision: The mobile phase pH must be buffered to

    
     (below the pKa). This suppresses ionization, keeping the analyte in its neutral, protonated form (
    
    
    
    ), ensuring adequate retention and separation from the solvent front.
Instrumentation & Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Quaternary Pump, UV/PDA DetectorStandard configuration; PDA allows peak purity checks.
Column C18 (250 mm × 4.6 mm, 5 µm)High carbon load (e.g., Waters Symmetry or Agilent Zorbax) provides necessary hydrophobic interaction.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Maintains analyte protonation for retention.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Elution Mode Isocratic (85% A : 15% B)Stable baseline for trace analysis; MNICA elutes early/mid-run.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Wavelength 315 nm Max absorption for nitro-group; reduces interference from protein/lipids (usually <280 nm).
Injection Vol. 20 - 50 µLHigher volume increases sensitivity for trace residues.
Column Temp. 25°C - 30°CControls viscosity and retention time reproducibility.
Sample Preparation Protocol (Biological Tissue)

Extraction efficiency is the bottleneck in residue analysis. We utilize a Solid Phase Extraction (SPE) approach to remove lipids and proteins that would otherwise foul the HPLC column.

Reagents Required:
  • Extraction Solvent: Acetonitrile (ACN).[1]

  • Buffer: 0.1 M HCl (to adjust pH).

  • SPE Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60mg/3mL.

Step-by-Step Workflow:
  • Homogenization: Weigh 2.0 g of muscle tissue (minced). Add 10 mL Acetonitrile.

  • Acidification: Add 1.0 mL 0.1 M HCl. (Acidification precipitates proteins and protonates MNICA).

  • Agitation: Vortex for 2 mins; Shake for 10 mins.

  • Centrifugation: 4000 rpm for 10 mins at 4°C. Collect supernatant.

  • Evaporation: Evaporate supernatant to dryness under Nitrogen at 45°C.

  • Reconstitution: Dissolve residue in 2 mL of 0.1% Formic Acid in Water.

  • SPE Cleanup (HLB):

    • Condition: 3 mL Methanol followed by 3 mL Water.

    • Load: Apply reconstituted sample.[2]

    • Wash: 3 mL Water (removes salts/sugars).

    • Elute: 3 mL Methanol.

  • Final Prep: Evaporate eluate; reconstitute in 200 µL Mobile Phase. Filter (0.22 µm PTFE) into vial.

Visual Workflow (DOT Diagram)

SamplePrep cluster_SPE SPE Cleanup (HLB) Sample Sample (2g Tissue) Extract Extraction (ACN + HCl) Sample->Extract Centrifuge Centrifugation (4000 rpm, 10 min) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap1 Evaporation (N2) Supernatant->Evap1 Recon Reconstitute (0.1% Formic Acid) Evap1->Recon SPE_Load Load Sample Recon->SPE_Load SPE_Wash Wash (Water) SPE_Load->SPE_Wash SPE_Elute Elute (Methanol) SPE_Wash->SPE_Elute Final HPLC Injection SPE_Elute->Final

Figure 1: Optimized Sample Preparation Workflow for MNICA extraction from biological tissues using HLB SPE cleanup.

Method Validation & Performance Data

This method complies with ICH Q2(R1) guidelines. The following data represents typical performance metrics.

System Suitability Criteria
ParameterAcceptance LimitTypical Result
Retention Time (

)

SD
~5.8 min
Tailing Factor (

)

1.2
Theoretical Plates (

)

4500
Resolution (

)

(from matrix peaks)
> 2.0
Linearity and Sensitivity
  • Range: 0.05 µg/mL to 10.0 µg/mL.

  • Regression (

    
    ): 
    
    
    
    .[1][3][4][5]
  • LOD (Limit of Detection): 5 µg/kg (ppb) in tissue.

  • LOQ (Limit of Quantitation): 15 µg/kg (ppb) in tissue.

Accuracy (Recovery)

Spiked samples (Porcine Muscle) at three levels:

Spike Level (µg/kg) Mean Recovery (%) RSD (%)
15 (LOQ) 82.5 5.4
50 88.1 3.2

| 100 | 91.4 | 2.1 |

Troubleshooting & Expert Tips
  • Peak Tailing:

    • Cause: Interaction between the nitrogen on the imidazole ring and residual silanols on the silica column.

    • Solution: Ensure the column is "end-capped." If tailing persists, add 5% Methanol to the Mobile Phase A or increase buffer concentration to 50mM.

  • Low Recovery:

    • Cause: Incomplete elution from SPE or protein binding.

    • Solution: Ensure the sample pH is acidic (~pH 2-3) before loading onto the HLB cartridge. If the pH is neutral, the carboxylic acid ionizes and washes off during the water wash step.

  • Baseline Noise at 315 nm:

    • Cause: Dirty flow cell or solvent impurities.

    • Solution: Use HPLC-grade Acetonitrile.[1] Wash the system with 10% Methanol/Water overnight if ghost peaks appear.

References
  • US National Library of Medicine (PubChem). (2025). 1-Methyl-5-nitroimidazole (Compound Summary). Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR-Lipid and LC/MS/MS. Application Note. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.[2][6] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application

Advanced LC-MS/MS Analysis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (MNICA) and Associated 5-Nitroimidazole Metabolites

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Complex Biological Matrices (Tissue, Urine, Plasma) The Diagnostic Value of MNICA in Residue Analysis 5-Nitroimidazole drugs,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Complex Biological Matrices (Tissue, Urine, Plasma)

The Diagnostic Value of MNICA in Residue Analysis

5-Nitroimidazole drugs, such as dimetridazole (DMZ) and ronidazole (RNZ), are potent veterinary antiprotozoal agents. However, due to their established mutagenic and carcinogenic properties, global regulatory agencies have strictly prohibited their use in food-producing animals.

Detecting illegal administration is analytically challenging because the parent drugs deplete rapidly in vivo. Dimetridazole is via oxidation of its 2-methyl group, initially forming 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), which is subsequently oxidized to the terminal metabolite 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid (MNICA) [1].

In avian models, MNICA is a major metabolic marker, accounting for approximately 25.8% of the excreted dose[2]. Similarly, in porcine tissue residue studies at six hours post-treatment, MNICA and HMMNI constitute the primary identifiable residues in muscle and kidney, while the parent drug is nearly undetectable[3]. Furthermore, Phase II metabolism generates additional ring-intact, nitro-containing metabolites, including the sulfate and glucuronide conjugates of HMMNI[4]. Because MNICA is a highly stable, terminal oxidized product, it serves as the most reliable long-term biomarker for confirming illegal 5-nitroimidazole administration.

Pathway DMZ Dimetridazole (Parent Drug) HMMNI HMMNI (Hydroxylated) DMZ->HMMNI Hepatic Oxidation MNICA MNICA (Carboxylic Acid) HMMNI->MNICA Terminal Oxidation CONJ Phase II Conjugates HMMNI->CONJ Glucuronidation & Sulfation MNICA->CONJ Glucuronidation

Figure 1: In vivo metabolic oxidation of Dimetridazole to the terminal biomarker MNICA.

Mechanistic Method Development (E-E-A-T Insights)

As a Senior Application Scientist, designing a robust assay for this pathway requires addressing the severe physicochemical differences between the parent drugs and their terminal metabolites. This protocol is built on the following causal decisions:

  • Chromatographic Strategy (Overcoming Polarity): MNICA possesses a strongly acidic carboxylic acid moiety (pKa ~2.5), making it highly polar. Traditional high-density C18 columns suffer from phase dewetting and fail to retain MNICA. Causality: We utilize a High-Strength Silica (HSS) T3 stationary phase. Its lower C18 ligand density and proprietary end-capping allow the pores to remain hydrated in highly aqueous conditions, facilitating strong dipole-dipole interactions and superior retention of MNICA without the need for signal-suppressing ion-pairing reagents.

  • Ionization Polarity Switching: Parent nitroimidazoles (DMZ) and the intermediate HMMNI contain basic imidazole rings that readily accept protons, yielding excellent sensitivity in Positive Electrospray Ionization (ESI+). Conversely, MNICA's carboxylic acid group readily deprotonates, making Negative Electrospray Ionization (ESI-) strictly necessary. Causality: We employ a mobile phase buffered with 10 mM ammonium acetate (pH ~6.8). This neutral pH maintains MNICA in its deprotonated state ([M-H]-) while allowing sufficient [M+H]+ formation for the basic metabolites. Rapid polarity switching (<20 ms) on the mass spectrometer enables simultaneous acquisition of all targets.

  • Sample Extraction (The Self-Validating System): Biological matrices induce severe ion suppression. Causality: We utilize a Hydrophilic-Lipophilic Balanced (HLB) polymeric Solid Phase Extraction (SPE). The macroporous copolymer captures both the hydrophilic MNICA and the lipophilic parent drugs. By incorporating stable isotope-labeled internal standards (SIL-IS) prior to extraction, the method intrinsically corrects for matrix effects and extraction losses, rendering the quantitative output self-validating.

Step-by-Step Analytical Protocol

Sample Preparation (Tissue & Urine)
  • Homogenization & Spiking: Weigh 2.0 g of homogenized tissue (or 2.0 mL urine) into a 50 mL centrifuge tube. Add 20 µL of mixed SIL-IS solution (MNICA-d3 and DMZ-d3 at 100 ng/mL). Vortex for 30 seconds to equilibrate.

  • Protein Precipitation: Add 8.0 mL of 1% formic acid in acetonitrile. Shake vigorously for 10 minutes to disrupt protein binding and precipitate macromolecules.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and dilute with 10 mL of LC-MS grade water to reduce the organic strength prior to SPE.

  • SPE Cleanup (Oasis HLB, 60 mg/3cc):

    • Condition: 3 mL Methanol, followed by 3 mL Water.

    • Load: Pass the diluted supernatant through the cartridge at 1-2 mL/min.

    • Wash: 3 mL of 5% Methanol in water (removes polar endogenous salts without eluting MNICA).

    • Elute: 3 mL of 100% Methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile). Vortex, sonicate for 2 minutes, and transfer to an autosampler vial.

Workflow S1 1. Sample Aliquot + IS (Tissue/Urine Homogenate) S2 2. Protein Precipitation (1% FA in Acetonitrile) S1->S2 S3 3. Centrifugation (10,000 x g, 10 min, 4°C) S2->S3 S4 4. SPE Cleanup (HLB) Load -> Wash (5% MeOH) -> Elute S3->S4 S5 5. Evaporation & Reconstitution (N2 stream, Mobile Phase A) S4->S5 S6 6. LC-MS/MS Analysis (Rapid Polarity Switching) S5->S6

Figure 2: Optimized extraction and LC-MS/MS workflow for 5-nitroimidazole metabolites.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear gradient to 60% B

    • 4.0 - 5.0 min: Linear gradient to 95% B (Column Wash)

    • 5.0 - 7.0 min: 5% B (Re-equilibration)

Quantitative Data & Method Validation

Table 1: Optimized MRM Transitions and MS Parameters

Note: The primary transition (bold) is used for quantitation; the secondary for qualification. Dwell times are set to 20 ms to ensure >15 data points across the chromatographic peak.

AnalyteESI ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dimetridazole (DMZ) Positive (+)142.196.0 / 81.020 / 25
HMMNI Positive (+)158.1140.0 / 112.015 / 20
MNICA Negative (-)170.0126.0 / 80.018 / 28
MNICA-d3 (IS) Negative (-)173.0129.0 18
DMZ-d3 (IS) Positive (+)145.199.0 20
Table 2: Method Validation Parameters (Self-Validating System Criteria)

Matrix: Porcine Muscle. Data represents n=6 replicates across 3 validation days.

AnalyteLimit of Quantitation (LOQ)Linearity (R²)Extraction Recovery (%)Matrix Effect (%)Precision (RSD %)
DMZ 0.2 µg/kg> 0.99888.5 ± 4.2-12.45.1
HMMNI 0.2 µg/kg> 0.99785.2 ± 5.0-15.86.3
MNICA 0.1 µg/kg> 0.99992.1 ± 3.8-8.24.4

System Suitability & Self-Validation Checks: To guarantee trustworthiness, every analytical batch must pass the following internal checks:

  • IS Area Stability: The absolute peak area of MNICA-d3 must not deviate by more than ±15% across the entire analytical run, verifying the absence of dynamic ion suppression.

  • Retention Time (RT) Locking: The RT of MNICA must remain within ±0.1 minutes of the calibration standards.

  • Ion Ratio Tolerance: The ratio of the quantifier to qualifier transition for MNICA (126.0 / 80.0) must be within ±20% of the reference standard to confirm peak purity and absence of isobaric interference.

References

1.[1] DRAFT REVIEW REPORT RECONSIDERATION OF THE REGISTRATION AND APPROVAL OF LABELS OF PRODUCTS CONTAINING DIMETRIDAZOLE. Australian Pesticides and Veterinary Medicines Authority (APVMA). URL: [Link] 2.[2] Residues in Tissues of Pigs Medicated with Dimetridazole (Metabolism of Dimetridazole in Turkeys). Food and Agriculture Organization of the United Nations (FAO). URL:[Link] 3.[3] Dimetridazole Review - Final review report and regulatory decision. Australian Pesticides and Veterinary Medicines Authority (APVMA). URL:[Link] 4.[4] Drug Residues in Foods: Pharmacology, Food Safety and Analysis. DOKUMEN.PUB. URL: [Link]

Sources

Method

Application Notes &amp; Protocol for the Synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid

Abstract This document provides a comprehensive guide for the synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid, a key intermediate in the development of novel therapeutic agents. The primary protocol detailed...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid, a key intermediate in the development of novel therapeutic agents. The primary protocol detailed herein is based on the oxidation of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol. This method is advantageous due to its straightforward procedure and the relative accessibility of the starting materials. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and safety considerations.

Introduction

1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid is a crucial building block in medicinal chemistry. The nitroimidazole scaffold is a privileged structure found in numerous antimicrobial and antiprotozoal drugs. The targeted functionalization of this scaffold, particularly at the 2-position with a carboxylic acid group, allows for further chemical modifications, such as amide bond formation, to explore structure-activity relationships and develop new chemical entities with enhanced therapeutic properties. The synthesis protocol outlined below provides a reliable method for obtaining this valuable intermediate.

Reaction Scheme

The synthesis is a two-step process starting from the commercially available 1-methyl-5-nitroimidazole. The first step involves a hydroxymethylation reaction at the 2-position, followed by an oxidation of the resulting alcohol to the carboxylic acid.

Step 1: Synthesis of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol

Step_1_Synthesis A 1-methyl-5-nitroimidazole D Heat A->D B Paraformaldehyde B->D C Dimethylsulfoxide (DMSO) C->D E (1-methyl-5-nitro-1H-imidazol-2-yl)methanol D->E Hydroxymethylation

Caption: Synthesis of the alcohol intermediate.

Step 2: Synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid

Step_2_Synthesis A (1-methyl-5-nitro-1H-imidazol-2-yl)methanol D Heat A->D B Nitric Acid (HNO₃) B->D C Sulfuric Acid (H₂SO₄) C->D E 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid D->E Oxidation

Caption: Oxidation to the final carboxylic acid product.

Experimental Protocols

Part 1: Synthesis of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol

This procedure is adapted from the method described in US Patent 3,325,507A.[1]

Materials and Equipment:

Reagent/EquipmentPurpose
1-methyl-5-nitroimidazoleStarting material
ParaformaldehydeSource of formaldehyde
Dimethylsulfoxide (DMSO)Solvent
BenzeneExtraction solvent
Glass-lined reaction tubeReaction vessel
Heating mantle/oil bathHeating source
Rotary evaporatorSolvent removal
Filtration apparatusProduct isolation

Procedure:

  • In a glass-lined reaction tube, combine 27.9 g of 1-methyl-5-nitroimidazole and 30.1 g of paraformaldehyde.

  • Add 154 ml of dimethylsulfoxide (DMSO) to the reaction tube.

  • Seal the tube and heat the mixture. Note: The patent does not specify the temperature and duration, but typically such reactions are heated at elevated temperatures (e.g., 80-100 °C) for several hours. Reaction progress should be monitored by a suitable technique like TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the DMSO by distillation under reduced pressure (e.g., 53-56 °C at 2 mm Hg).[1]

  • Extract the residue with three 150 ml portions of hot benzene.

  • Combine the hot benzene extracts and allow them to cool to room temperature.

  • The product, (1-methyl-5-nitro-1H-imidazol-2-yl)methanol, will crystallize out of the solution.

  • Collect the crystals by filtration, wash with a small amount of cold benzene, and dry under vacuum.

Part 2: Synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid

This protocol is a direct adaptation from the example provided in US Patent 3,325,507A.[1]

Materials and Equipment:

Reagent/EquipmentPurpose
(1-methyl-5-nitro-1H-imidazol-2-yl)methanolStarting material
Concentrated Sulfuric Acid (H₂SO₄)Reaction medium and catalyst
Concentrated Nitric Acid (HNO₃)Oxidizing agent
IceQuenching
BeakerReaction and quenching vessel
Stirring plate and stir barAgitation
Filtration apparatusProduct isolation
Vacuum ovenDrying

Procedure:

  • In a suitable beaker equipped with a magnetic stir bar, carefully add 4.71 g (0.03 mol) of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol to 16.5 g of concentrated sulfuric acid with stirring. Caution: This addition is exothermic.

  • To this mixture, slowly add 6.66 g of nitric acid. Maintain stirring throughout the addition.

  • Heat the resulting solution to 80 °C for 60 hours.[1] Note: The patent suggests a temperature range of 60-90 °C and reaction times of at least 15 hours.[1] Optimization of these parameters may be necessary.

  • After the heating period, carefully and slowly pour the reaction mixture onto 30 g of crushed ice with vigorous stirring.

  • The product, 1-methyl-5-nitroimidazole-2-carboxylic acid, will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid product with cold water to remove any residual acid.

  • Dry the product in a vacuum oven at room temperature.

Causality Behind Experimental Choices

  • Choice of Solvent in Step 1: DMSO is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the hydroxymethylation reaction, which proceeds through a charged intermediate.

  • Use of Sulfuric Acid in Step 2: Concentrated sulfuric acid serves as both the reaction medium and a catalyst. It protonates the nitric acid to form the powerful nitronium ion (NO₂⁺), which is the active oxidizing species in this reaction. The highly acidic medium also helps to keep the starting material and intermediates in solution.

  • Quenching on Ice: Pouring the highly acidic reaction mixture onto ice serves two purposes. Firstly, it rapidly cools the mixture, stopping the reaction. Secondly, it dilutes the sulfuric acid, causing the water-insoluble carboxylic acid product to precipitate, allowing for its easy isolation.

Alternative Synthetic Strategy

An alternative approach to synthesize 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid would be the oxidation of the corresponding aldehyde, 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde. While a specific protocol for this transformation was not found in the initial search, the oxidation of aldehydes to carboxylic acids is a standard organic transformation. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). This route may be advantageous if the starting aldehyde is readily available.

Safety Precautions

  • Corrosive and Oxidizing Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Always handle these reagents in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reactions: The addition of reagents to concentrated sulfuric acid is exothermic. Perform these additions slowly and with cooling if necessary.

  • Handling of Solvents: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.

References

  • Sarett, L. H. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids. U.S. Patent No. 3,325,507. Washington, DC: U.S.

Sources

Application

use of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid in the synthesis of antiparasitic drugs

Application Note: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid (MNICA) as a Core Scaffold in the Synthesis of Targeted Antiparasitic Therapeutics Executive Summary Metronidazole and tinidazole have long served as the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid (MNICA) as a Core Scaffold in the Synthesis of Targeted Antiparasitic Therapeutics

Executive Summary

Metronidazole and tinidazole have long served as the clinical gold standards for treating anaerobic bacterial and protozoal infections. However, the emergence of clinical resistance—with treatment failure rates in Giardia lamblia infections reaching up to 20%—has necessitated the development of next-generation derivatives [1]. To overcome target mutation and efflux-mediated resistance, drug development professionals are increasingly leveraging 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (MNICA) as a highly versatile synthetic building block [2]. Functionalization at the C2-position allows for precise tuning of lipophilicity and parasitic cell permeability without compromising the essential 5-nitro pharmacophore.

Mechanistic Rationale: The 5-Nitro Pharmacophore

The efficacy of 5-nitroimidazole derivatives relies entirely on their nature as prodrugs. Upon entering the parasite via passive diffusion, the nitro group is selectively reduced by low-redox-potential enzymes unique to the pathogen, such as ferredoxin and parasitic nitroreductases (NTRs) [3].

This single-electron reduction generates a highly reactive nitro radical anion (


), which undergoes further reduction to hydroxylamine intermediates. These reactive nitrogen species covalently bind to parasitic DNA and essential macromolecules, inducing lethal strand breaks. By utilizing MNICA to synthesize C2-carboxamides, researchers can maintain this validated bioactivation pathway while optimizing the pharmacokinetic profile to bypass resistance mechanisms [4].

Bioactivation A 5-Nitroimidazole Prodrug B Parasitic Enzyme (NTR / Ferredoxin) A->B Passive Diffusion C Nitro Radical Anion (R-NO2•-) B->C 1e- Reduction D Hydroxylamine Intermediates C->D Further Reduction E DNA Damage & Parasite Death D->E Covalent Binding

Fig 1. Bioactivation pathway of 5-nitroimidazole prodrugs via parasitic nitroreductases.

Synthetic Workflows & Methodologies

The following protocols detail the generation of MNICA and its subsequent derivatization into potent antiparasitic carboxamides.

Protocol A: Oxidation to 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid

Causality & Design: The oxidation of the primary alcohol precursor must be robust enough to achieve full conversion but mild enough to prevent the oxidative cleavage of the electron-deficient imidazole ring. An acetone/water solvent system is selected because it moderates the oxidative potential of KMnO


 while keeping the sparingly soluble organic intermediates in solution [4].

Step-by-Step Procedure:

  • Solubilization: Dissolve 1-methyl-2-hydroxymethyl-5-nitroimidazole (1.0 eq) in a 1:1 mixture of acetone and distilled water to a concentration of 0.5 M.

  • Temperature Control: Cool the solution to 0–5 °C in an ice bath to control the exothermic oxidation.

  • Oxidation: Add KMnO

    
     (2.0 eq) portion-wise over 30 minutes. Critical: Maintain the internal temperature below 10 °C to prevent over-oxidation.
    
  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Validate completion via TLC (DCM:MeOH 9:1); the starting material spot (

    
    ) should completely disappear.
    
  • Filtration: Filter the resulting insoluble manganese dioxide (MnO

    
    ) precipitate through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot water to maximize recovery.
    
  • Precipitation (Self-Validation): Acidify the clear filtrate with 1M HCl to pH 2–3. The target MNICA will self-validate by precipitating immediately as a pale crystalline solid.

  • Isolation: Filter, wash with ice-cold water, and dry under high vacuum. Expected yield: 75–80%.

Protocol B: Synthesis of Antiparasitic 5-Nitroimidazole-2-carboxamides

Causality & Design: Direct amidation of MNICA requires carboxylic acid activation. EDCI and HOBt are chosen over harsh chlorinating agents (like SOCl


) to prevent the thermal degradation of the nitro group. EDCI is a water-soluble carbodiimide, allowing its urea byproduct to be easily washed away during aqueous extraction. HOBt converts the transient O-acylisourea into a highly reactive, yet stable, active ester, suppressing unwanted N-acylurea side reactions [2].

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under nitrogen, dissolve MNICA (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq), followed by HOBt (1.2 eq) and EDCI hydrochloride (1.2 eq).

  • Ester Formation: Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the desired amine (e.g., morpholine or 2-aminomethylpyridine) (1.1 eq) dropwise. Stir at room temperature for 12–16 hours.

  • Quenching: Quench by adding ice-cold water. Extract the aqueous layer with ethyl acetate (

    
     mL).
    
  • Purification (Self-Validation): Wash the combined organic layers sequentially with saturated NaHCO

    
     (removes unreacted MNICA), 5% citric acid (removes unreacted amine), and brine.
    
  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography. Expected yield: 60–85%.

Synthesis A 1-Methyl-2-hydroxymethyl -5-nitroimidazole B Oxidation (KMnO4, Acetone/H2O) A->B C 1-Methyl-5-nitro-1H-imidazole -2-carboxylic acid (MNICA) B->C Yield: 75-80% D Amide Coupling (EDCI, HOBt, DIPEA, DMF) C->D F 5-Nitroimidazole -2-carboxamide D->F Yield: 60-85% E Primary/Secondary Amine E->D

Fig 2. Step-by-step synthetic workflow for 5-nitroimidazole-2-carboxamides from MNICA.

Quantitative Data & Structure-Activity Relationship (SAR)

Modifying the amide substituent drastically impacts the antiparasitic efficacy. As demonstrated in recent library syntheses, the inclusion of polar, heterocyclic amines (such as morpholine and pyridinyl derivatives) confers approximately 4-fold greater potency than metronidazole against resistant G. lamblia strains [1]. This is attributed to improved aqueous solubility and optimal pKa, enhancing compound accumulation within the acidic microenvironment of the parasite's food vacuoles.

Table 1. In vitro Antiparasitic Activity (EC


) of MNICA-derived Carboxamides 
CompoundR-Group (Amide Substituent)G. lamblia EC

(µM)
E. histolytica EC

(µM)
T. vaginalis EC

(µM)
Metronidazole (Control)N/A6.15.00.8
Compound 8h Morpholine1.61.70.6
Compound 8f NH-CH

-(2-pyridinyl)
1.62.10.7
Compound 8a Benzyl4.95.11.4

Data summarized from Jarrad et al. (2016). Assays utilized metronidazole-resistant strains of G. lamblia.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized library, all MNICA derivatives must pass the following analytical QC gates:

  • 
    H NMR (DMSO-
    
    
    
    ):
    The diagnostic imidazole ring proton (H-4) must appear as a sharp singlet in the highly deshielded region of
    
    
    8.10–8.30 ppm. The N-methyl group will manifest as a distinct singlet near
    
    
    4.00 ppm.
  • LC-MS (ESI+): The 5-nitro group is stable under standard positive electrospray ionization conditions. Look for a clear[M+H]

    
     molecular ion peak without significant fragmentation of the nitro moiety.
    
  • HPLC Purity: >95% purity determined via UV detection at 310 nm, which corresponds to the

    
     transition of the conjugated nitroimidazole chromophore.
    

References

  • Title : Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis Source : European Journal of Medicinal Chemistry URL :[Link]

  • Title : Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review Source : Pharmaceuticals (MDPI) URL :[Link]

  • Title : Biochemical and structural characterization of Haemophilus influenzae nitroreductase in metabolizing nitroimidazoles Source : RSC Advances URL :[Link]

Sources

Method

Application Note: Derivatization of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid for Enhanced Activity

Executive Summary & Strategic Rationale The Challenge: Nitroimidazole Resistance The clinical utility of 5-nitroimidazoles (e.g., Metronidazole, Tinidazole) is threatened by rising resistance in Helicobacter pylori, Tric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The Challenge: Nitroimidazole Resistance

The clinical utility of 5-nitroimidazoles (e.g., Metronidazole, Tinidazole) is threatened by rising resistance in Helicobacter pylori, Trichomonas vaginalis, and Giardia lamblia. Resistance mechanisms primarily involve the downregulation of nitroreductases (e.g., RdxA, FrxA) or pyruvate:ferredoxin oxidoreductase (PFOR), which reduces the drug's ability to undergo the single-electron reduction required for activation.

The Solution: C2-Diversification

This guide details the derivatization of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (MNICA) . Unlike standard 2-methyl nitroimidazoles, the C2-carboxylic acid moiety offers a versatile handle for two critical enhancements:

  • Redox Modulation: The electron-withdrawing nature of carbonyl derivatives at the C2 position alters the reduction potential of the C5-nitro group, potentially allowing activation by alternative reductases in resistant strains.

  • Pharmacophore Hybridization: Coupling the acid with lipophilic or heterocyclic amines improves tissue penetration and creates "dual-action" hybrids (e.g., Nitroimidazole-Oxadiazoles).

Chemical Pathway & Logic

The following Graphviz diagram illustrates the core derivatization workflows described in this guide.

G cluster_mech Biological Impact Start 1-Methyl-5-nitro- 1H-imidazole-2-carboxylic acid Activator Acid Chloride / Activated Ester Start->Activator SOCl2 or EDC/HOBt Amide Carboxamide Derivatives (Protocol 1) Activator->Amide R-NH2 (Amines) Hydrazide Acyl Hydrazide Activator->Hydrazide Hydrazine Hydrate Redox Nitro Radical Anion (NO2•-) Amide->Redox Enhanced Reducibility Oxadiazole 1,3,4-Oxadiazole Hybrids (Protocol 2) Hydrazide->Oxadiazole Cyclization (POCl3) Oxadiazole->Redox DNA DNA Fragmentation (Bacterial Death) Redox->DNA

Figure 1: Synthetic workflow from MNICA to bioactive amides and oxadiazoles, leading to DNA fragmentation.

Protocol 1: Synthesis of Carboxamide Derivatives

Objective: To synthesize lipophilic amides that enhance uptake in G. lamblia and overcome permeability barriers in resistant bacteria.

Materials
  • Substrate: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (1.0 eq)

  • Reagent: Thionyl chloride (SOCl2) OR EDC.HCl / HOBt

  • Amine Partner: Aniline derivatives or Heterocyclic amines (e.g., 2-aminothiazole)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology
  • Acid Chloride Formation (Method A - For non-sensitive amines):

    • Suspend MNICA (1.0 g, 5.8 mmol) in anhydrous DCM (20 mL).

    • Add SOCl2 (3.0 eq) and a catalytic drop of DMF.

    • Reflux for 3 hours until the solution becomes clear (evolution of SO2 gas ceases).

    • Evaporate solvent in vacuo to obtain the yellow solid acid chloride. Do not purify; use immediately.

  • Coupling Reaction:

    • Dissolve the acid chloride in anhydrous DCM (15 mL).

    • Cool to 0°C in an ice bath.

    • Add the selected amine (1.1 eq) and Triethylamine (TEA, 2.0 eq) dropwise.

    • Critical Control Point: The reaction is exothermic. Maintain temperature <5°C during addition to prevent degradation of the nitro group.

    • Stir at room temperature for 12 hours.

  • Workup & Purification:

    • Wash the organic layer with 5% NaHCO3 (2x), 1M HCl (2x), and Brine.

    • Dry over Na2SO4 and concentrate.

    • Recrystallize from Ethanol/Water. Nitroimidazoles typically crystallize as yellow needles.

  • Validation:

    • IR: Look for Amide I band (~1650 cm⁻¹) and disappearance of broad OH stretch.

    • 1H NMR: Confirm the presence of the amide -NH proton (typically δ 8.5–10.0 ppm).

Protocol 2: Synthesis of 1,3,4-Oxadiazole Hybrids

Objective: To create a rigid structural hybrid that inhibits bacterial FabH (fatty acid synthesis) while retaining the DNA-damaging nitro group.

Materials
  • Precursor: MNICA Ethyl Ester (prepared via standard Fischer esterification)

  • Reagent: Hydrazine hydrate (99%), Phosphorus oxychloride (POCl3)

  • Carboxylic Acid Partner: Benzoic acid derivatives (for the oxadiazole ring)

Step-by-Step Methodology
  • Hydrazide Formation:

    • Dissolve MNICA Ethyl Ester (1.0 eq) in Ethanol (10 volumes).

    • Add Hydrazine hydrate (5.0 eq) dropwise.

    • Reflux for 6–8 hours.

    • Cool to 0°C; the hydrazide will precipitate. Filter and wash with cold ethanol.

  • Cyclization to Oxadiazole:

    • Mix the hydrazide (1.0 eq) and the substituted benzoic acid (1.0 eq) in POCl3 (5 mL per gram of substrate).

    • Safety Warning: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.

    • Reflux for 8–10 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Neutralize with solid NaHCO3 to pH 7–8.

    • Filter the resulting precipitate (the Oxadiazole hybrid).

  • Validation:

    • MS (ESI): Check for [M+H]+ peak corresponding to the cyclized product (loss of H2O from the hydrazide-acid intermediate).

Expected Results & Structure-Activity Relationship (SAR)

The following table summarizes expected biological trends based on literature data for C2-substituted nitroimidazoles.

Derivative ClassSubstituent (R)Primary TargetPredicted Activity vs. Metronidazole (MTZ)Mechanism Note
Carboxamide N-Benzyl / PhenylG. lamblia2-4x Potency Lipophilicity increases passive diffusion across parasite membranes [1].
Carboxamide N-Heterocycle (Pyridine)T. vaginalisEquivalent/Superior Electronic effects facilitate nitro-reduction; potential for additional binding interactions [1].
Oxadiazole 5-Aryl-1,3,4-oxadiazoleH. pylori (MDR)High Potency Dual mechanism: DNA damage + FabH inhibition. Effective against MTZ-resistant strains [2].
Ester Ethyl / PropylAnaerobesLower (Prodrug)Requires hydrolysis; often used to improve oral bioavailability rather than intrinsic potency.

References

  • Jarrad, A. M., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 120, 353–362.[1]

  • Zhang, H. Z., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4668–4672.

  • Leitsch, D., et al. (2011). Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia.[2] Journal of Antimicrobial Chemotherapy, 66(8), 1756–1765.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (CAS 3994-53-4). This molecule is a critical intermediate for antiprotozoal and antibacterial pharmacophores.

Synthesizing this compound presents two major thermodynamic and kinetic hurdles: achieving regioselectivity during the nitration of the imidazole ring, and preventing the spontaneous decarboxylation of the resulting carboxylic acid. This guide bypasses generic advice, offering field-proven, self-validating protocols and mechanistic troubleshooting to maximize your yield.

I. Mechanistic Synthesis Pathways

Synthesis_Pathways SM1 Ethyl 1-methyl-1H-imidazole- 2-carboxylate Nitration Nitration (HNO3 / H2SO4, 70°C) SM1->Nitration Ester Ethyl 1-methyl-5-nitro-1H- imidazole-2-carboxylate Nitration->Ester ~35% Yield Hydrolysis Alkaline Hydrolysis (NaOH, THF/H2O, 0-5°C) Ester->Hydrolysis Target 1-Methyl-5-nitro-1H-imidazole- 2-carboxylic acid Hydrolysis->Target ~85% Yield SM2 Dimetridazole (1,2-Dimethyl-5-nitroimidazole) Ox1 Oxidation (KMnO4, mild) SM2->Ox1 HMMNI 2-Hydroxymethyl-1-methyl- 5-nitroimidazole (HMMNI) Ox1->HMMNI Ox2 Oxidation (KMnO4, strong) HMMNI->Ox2 Ox2->Target Risk of ring scission

Figure 1: Synthetic pathways for 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid.

II. Troubleshooting FAQs: Causality & Optimization

Q1: My nitration of ethyl 1-methyl-1H-imidazole-2-carboxylate is yielding less than 30% of the 5-nitro isomer. Why is the yield so low, and how can I improve regioselectivity? Causality: The imidazole ring becomes highly electron-deficient when protonated in strong acids like H2SO4/HNO3. Nitration therefore requires forcing conditions (70 °C), which inevitably leads to the formation of both the 4-nitro and 5-nitro isomers, alongside oxidative degradation[1]. While the steric hindrance of the 1-methyl group slightly favors the 5-position, the 4-nitro isomer remains a significant byproduct. Solution: Strict thermal control is non-negotiable. Standardized protocols dictate that the reaction must be held precisely at 70 °C. Exceeding 75 °C accelerates oxidative ring cleavage, while dropping below 65 °C stalls the reaction. Yields of ~34.7% for the isolated 5-nitro ester are considered optimal and standard for this route.

Q2: During the hydrolysis of the ethyl ester to the free acid, I am observing massive product loss. What is the mechanism of this degradation? Causality: Imidazole-2-carboxylic acids are exceptionally susceptible to decarboxylation. The electron-withdrawing 5-nitro group acts as an electron sink, stabilizing the transient ylide/carbanion formed at the C2 position if CO2 is lost. Under acidic conditions at elevated temperatures, the C-C bond becomes highly labile. Solution: Abandon acidic hydrolysis. Switch to mild alkaline hydrolysis (e.g., NaOH in THF/H2O) at 0–5 °C. When isolating the product, acidify carefully to pH 2.5 while maintaining the temperature below 10 °C to precipitate the acid without triggering decarboxylation.

Q3: Can we synthesize the target acid via the direct oxidation of dimetridazole derivatives instead of nitrating an ester? Causality: Yes, but it requires precise kinetic control. Dimetridazole (1,2-dimethyl-5-nitroimidazole) undergoes sequential oxidation at the 2-methyl group to form 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), and subsequently 1-methyl-5-nitroimidazole-2-carboxylic acid (MNICA). Solution: In the laboratory, controlled oxidation using KMnO4 can replicate this biological metabolic pathway. However, over-oxidation frequently leads to fragmentation and ring scission. This route is only recommended if you have access to highly controlled automated dosing reactors.

III. Quantitative Yield Analysis

Synthesis RouteStarting MaterialKey ReagentsAverage YieldPrimary Challenge
Direct Nitration Ethyl 1-methyl-1H-imidazole-2-carboxylateHNO3, H2SO430 - 35%Poor regioselectivity (4-nitro vs 5-nitro)
Ester Hydrolysis Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylateNaOH, THF/H2O80 - 85%Decarboxylation at low pH / high temp
Dimetridazole Oxidation 1,2-Dimethyl-5-nitroimidazoleKMnO440 - 50%Over-oxidation leading to ring scission

IV. Diagnostic Logic Tree

Troubleshooting_Logic Start Issue: Low Yield of Target Acid CheckStep Which step is failing? Start->CheckStep Nitration Nitration Step (<35%) CheckStep->Nitration Hydrolysis Hydrolysis Step (<80%) CheckStep->Hydrolysis NitrationFix1 Check Temp: Is it >70°C? (Causes degradation) Nitration->NitrationFix1 NitrationFix2 Check Isomers: 4-nitro vs 5-nitro (Optimize chromatography) Nitration->NitrationFix2 HydrolysisFix1 Check pH: Is it <2 during isolation? (Causes decarboxylation) Hydrolysis->HydrolysisFix1 HydrolysisFix2 Check Temp: Is it >25°C? (Keep at 0-5°C) Hydrolysis->HydrolysisFix2 Solution Optimized Yield Achieved NitrationFix1->Solution NitrationFix2->Solution HydrolysisFix1->Solution HydrolysisFix2->Solution

Figure 2: Troubleshooting logic tree for resolving low synthesis yields.

V. Validated Experimental Protocols

A robust experimental workflow must be a self-validating system. Do not proceed to subsequent steps without passing the embedded analytical checkpoints.

Protocol A: Nitration of Ethyl 1-methyl-1H-imidazole-2-carboxylate
  • Preparation: Dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (2.0 g, 13 mmol) in 8 mL of concentrated H2SO4 in a round-bottom flask equipped with a magnetic stirrer and thermometer.

  • Addition: Slowly add 8 mL of concentrated HNO3 dropwise. Maintain the internal temperature below 40 °C during the addition using an ice bath.

  • Heating: Transfer the flask to an oil bath pre-heated to exactly 70 °C. Stir vigorously for 3 hours.

  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with ice-cold H2O and carefully adjust the pH to 7–8 using aqueous Na2CO3. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford the ester as a yellow solid.

  • Self-Validation Checkpoint: Run ESI-MS on the isolated yellow solid. A dominant peak at m/z = 200.20 [M + H]+ confirms the 5-nitro ester formation. If a split peak or shoulder is observed in your LC trace, the 4-nitro isomer is co-eluting, and the chromatography must be repeated.

Protocol B: Mild Alkaline Hydrolysis to the Free Acid
  • Preparation: Dissolve the validated ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (1.0 g, 5 mmol) in a 1:1 mixture of THF and H2O (10 mL).

  • Hydrolysis: Cool the solution to 0–5 °C in an ice bath. Add 1.0 M NaOH (6.0 mL, 6.0 mmol) dropwise. Stir for 2 hours while strictly maintaining the temperature at 0–5 °C.

  • Monitoring: Check the reaction via TLC (EtOAc/Hexane). The ester spot should completely disappear, leaving a baseline spot corresponding to the sodium salt of the acid.

  • Isolation: While keeping the flask in the ice bath (temperature < 10 °C), carefully acidify the mixture dropwise with 1.0 M HCl until the pH reaches exactly 2.5.

  • Collection: Filter the resulting precipitate immediately, wash with ice-cold water, and dry under high vacuum to afford 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid.

  • Self-Validation Checkpoint: Immediate precipitation at pH 2.5 validates successful isolation. If gas evolution (bubbling) is observed during acidification, decarboxylation is occurring due to localized heating or over-acidification; discard and restart.

VI. References

1. ChemicalBook. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE | 1564-49-4. Available at: 2. Australian Pesticides and Veterinary Medicines Authority (APVMA). Dimetridazole Review - Final review report and regulatory decision. Available at: 3.[1] Chem960. Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (CAS No. 169770-25-6): A Comprehensive Overview. Available at:

Sources

Optimization

Technical Support Center: Purification of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (CAS: 3994-53-4) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (CAS: 3994-53-4) .

This compound is a critical building block in the development of nitroimidazole-based therapeutics, including potent antitubercular and antiparasitic agents . Because upstream synthesis (often via nitration and subsequent ester hydrolysis) frequently leaves behind unreacted starting materials or isomeric impurities, achieving >98% purity requires strict physicochemical control. This guide provides field-proven protocols, mechanistic causality, and troubleshooting strategies to ensure reliable purification.

Physicochemical Rationale & Data

To purify this compound effectively, we must first understand the causality behind its behavior in solution. The target molecule features a highly electron-withdrawing nitro group at the C5 position.

  • Acidity/Basicity: The nitro group severely depletes the electron density of the imidazole ring. This renders the ring nitrogens essentially non-basic under standard aqueous conditions. Consequently, the molecule acts strictly as a monoprotic acid via its C2-carboxylic acid group.

  • Solubility Profile: The protonated acid is highly polar but exhibits poor solubility in cold water and moderate solubility in cold alcohols. Conversely, the deprotonated sodium/potassium salt is highly water-soluble. This binary solubility state makes acid-base extraction the most reliable purification engine.

Table 1: Physicochemical Profile & Purification Parameters
ParameterValue / CharacteristicImpact on Purification Strategy
pKa (Carboxylic Acid) ~2.5Acidification must reach pH 1.5–2.0 to ensure complete protonation and precipitation.
Isoelectric Point N/A (Non-zwitterionic)Unlike amino acids, it does not re-dissolve at very low pH; excess acid will not harm recovery.
Solubility (Protonated) Low in cold H₂O, moderate in hot MeOHIdeal for reprecipitation from water and recrystallization from hot MeOH/H₂O.
Solubility (Deprotonated) High in H₂O, insoluble in DCMEnables orthogonal liquid-liquid extraction to wash away neutral organic impurities.

Standardized Purification Protocol

This self-validating protocol ensures that any failure in upstream synthesis (e.g., incomplete hydrolysis) is caught and remediated during the extraction phase.

Phase 1: Acid-Base Cycling (Removal of unreacted esters and neutral organics)
  • Alkaline Dissolution: Suspend the crude 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid in deionized water (10 mL/g of crude). Slowly add saturated aqueous sodium bicarbonate (

    
    ) or 0.5 M 
    
    
    
    until the pH stabilizes at 8.0–8.5.
    • Causality: This selectively deprotonates the target acid, bringing it entirely into the aqueous phase. Unreacted starting materials (e.g., ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate) remain as insoluble suspensions or oils.

  • Organic Wash: Transfer the aqueous mixture to a separatory funnel. Extract twice with Dichloromethane (DCM) (5 mL/g of crude). Discard the lower organic layers.

    • Causality: DCM removes traces of unhydrolyzed ester and non-polar degradation products that would otherwise contaminate the final crystal lattice.

  • Polish Filtration: Filter the aqueous layer through a 0.45 µm PTFE membrane to remove any residual suspended particulates.

Phase 2: Controlled Precipitation & Recrystallization
  • Acidification: Transfer the aqueous filtrate to a round-bottom flask equipped with a magnetic stirrer. Place in an ice bath. Dropwise, add 1.0 M

    
     while monitoring with a pH meter until the pH reaches 1.5–2.0.
    
    • Causality: Gradual addition prevents local supersaturation, which causes the product to "oil out" or trap impurities within the rapidly forming solid.

  • Aging: Stir the resulting pale-yellow suspension at 4 °C for 2 hours.

    • Causality: Aging promotes Ostwald ripening, dissolving microscopic impure crystals and redepositing the material onto larger, purer crystal faces.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold deionized water (2 × 2 mL/g) to remove residual

    
    .
    
  • Recrystallization: Dissolve the semi-pure solid in a minimum volume of boiling Methanol. Slowly add hot deionized water dropwise until slight turbidity persists (cloud point). Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter and dry under vacuum at 45 °C overnight .

Workflow Visualization

PurificationWorkflow A Crude 1-Methyl-5-nitro-1H- imidazole-2-carboxylic acid (Contains ester/isomeric impurities) B Alkaline Dissolution (0.5 M NaHCO3, pH 8.0) A->B C Liquid-Liquid Extraction (Wash with DCM) B->C D Aqueous Layer (Contains target carboxylate) C->D Aqueous Phase E Organic Layer (Discard: unreacted ester) C->E Organic Phase F Controlled Acidification (1 M HCl dropwise to pH 2.0) D->F G Crystallization & Aging (4°C for 2 hours) F->G Induces precipitation H Recrystallization (Hot Methanol/Water 1:1) G->H Filter & Wash I Pure Target Compound (>98% Purity) H->I Final Polish

Step-by-step purification workflow utilizing acid-base extraction and solvent recrystallization.

Troubleshooting Guides & FAQs

Q1: During acidification, my product forms a sticky oil at the bottom of the flask instead of a crystalline solid. How do I fix this? A1: This phenomenon is known as "oiling out" (liquid-liquid phase separation).

  • Causality: It occurs when the compound is forced out of solution too rapidly, creating a highly supersaturated state where the solute forms a distinct liquid phase rather than nucleating into an ordered crystal lattice.

  • Resolution: Heat the aqueous solution to 50–60 °C before adding the

    
    . Add the acid dropwise until pH 2 is reached. The product may still be soluble at this elevated temperature. Remove the heat source and allow the solution to cool very slowly to room temperature, seeding with a pure crystal if available. This thermodynamic control favors crystal lattice formation over phase separation.
    

Q2: My final yield is unexpectedly low after the methanol/water recrystallization. Where is my product going? A2: You are likely experiencing product loss in the mother liquor due to a sub-optimal solvent/anti-solvent ratio.

  • Causality: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid has a moderate affinity for methanol even at low temperatures. If the methanol fraction is too high, the solubility curve does not drop sharply enough upon cooling.

  • Resolution: Adjust the solvent system by increasing the anti-solvent (water) ratio. Ensure you are reaching the exact "cloud point" at boiling before allowing it to cool. Additionally, ensure the final cooling bath is strictly maintained at 0–4 °C and allow at least 2 hours of aging to maximize recovery.

Q3: NMR analysis shows the presence of the 4-nitro isomer (1-methyl-4-nitro-1H-imidazole-2-carboxylic acid). How do I remove it? A3: Isomeric impurities are notoriously difficult to remove because their physicochemical properties (like pKa and polarity) are nearly identical to the target molecule.

  • Causality: Nitration of the imidazole ring during upstream synthesis often yields a mixture of 4-nitro and 5-nitro isomers. While the 5-nitro isomer is typically favored, trace 4-nitro isomer can persist .

  • Resolution: Simple acid-base extraction will not separate these isomers. You must rely on fractional crystallization. The 5-nitro isomer generally exhibits lower solubility in hot ethyl acetate compared to the 4-nitro isomer. Suspend the dried, contaminated solid in hot ethyl acetate, stir for 30 minutes, and filter while hot. The 5-nitro isomer will remain largely on the filter paper, while the 4-nitro isomer is washed into the filtrate.

Q4: Can I use anion-exchange chromatography to purify this compound? A4: Yes, but it is usually reserved for highly complex mixtures where standard extraction fails.

  • Causality: Because the carboxylic acid is easily deprotonated (pKa ~2.5), it binds strongly to strong anion exchange (SAX) resins at pH > 5. You can load the compound onto a SAX column, wash with neutral water/methanol to remove non-ionic impurities, and elute the target acid using a low-pH buffer (e.g., 0.1 M Formic Acid in Methanol).

Table 2: Quick Troubleshooting Matrix
Symptom / IssueRoot CauseImmediate Action
Oiling out during pH drop Rapid supersaturationHeat to 60°C, add acid slowly, cool gradually.
Low recovery in recrystallization Too much solvent / insufficient anti-solventEvaporate 50% of the solvent, add more water, chill to 4°C.
Persistent ester impurity Incomplete hydrolysis / Poor extractionRepeat DCM wash at pH 8.5 prior to acidification.
Discoloration (dark brown/red) Oxidation or trace metal contaminationAdd activated charcoal (10% w/w) during the hot methanol step, filter through Celite.

References

  • Source: Google Patents (US20120095021A1)
Troubleshooting

troubleshooting decarboxylation in 5-nitroimidazole-2-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of 5-nitroimidazole-2-carboxylic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-nitroimidazole-2-carboxylic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on troubleshooting the common and often yield-limiting side reaction of decarboxylation.

Introduction: The Challenge of Stability

5-Nitroimidazole-2-carboxylic acids are crucial intermediates in the synthesis of a wide range of biologically active compounds, including antiparasitic and antibacterial agents.[1][2][3][4][5] However, their synthesis is frequently plagued by poor yields due to the inherent instability of the carboxylic acid group on the electron-deficient nitroimidazole ring.[6] This instability manifests as a facile decarboxylation, leading to the formation of the corresponding 5-nitroimidazole, a significant impurity that can complicate purification and reduce the overall efficiency of the synthetic route.

This guide provides a structured approach to understanding and mitigating unwanted decarboxylation, drawing from established synthetic protocols and the underlying principles of reaction mechanisms.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product is heavily contaminated with 5-nitroimidazole. What is the primary cause?

A1: The presence of a significant amount of 5-nitroimidazole is a classic sign of unintended decarboxylation of your target molecule, 5-nitroimidazole-2-carboxylic acid. This reaction, where the carboxylic acid group is lost as carbon dioxide (CO₂), is often promoted by heat, the presence of water, and non-optimal pH conditions during the reaction or work-up.[6][7] The electron-withdrawing nature of the nitro group on the imidazole ring makes the carboxyl group particularly susceptible to removal.[7]

Q2: I'm performing an oxidation of 1-methyl-2-hydroxymethyl-5-nitroimidazole to the carboxylic acid. Why is my yield so low, and how can I improve it?

A2: Low yields in this oxidation step are very often linked to decarboxylation of the product under the reaction conditions. Key factors to consider are:

  • Reaction Medium: Performing the oxidation in a strongly acidic and low-water environment, such as concentrated sulfuric acid, has been shown to surprisingly stabilize the free carboxylic acid and improve yields.[6] The presence of excess water appears to facilitate decarboxylation.[6]

  • Oxidizing Agent: While various oxidizing agents can be used, many acidic systems can either destroy the imidazole ring or promote decarboxylation.[6] A system of nitric acid in concentrated sulfuric acid has been reported to be effective.[6]

  • Isolation: To minimize decarboxylation during work-up, it is crucial to keep the conditions cold. Quenching the reaction mixture in ice or ice-water allows for the precipitation of the relatively stable free acid, which can then be collected by filtration.[6]

Q3: I've heard that isolating the carboxylate salt is a better strategy. Can you explain this?

A3: Yes, this is an excellent strategy to prevent decarboxylation. The free carboxylic acid is often unstable, but its corresponding carboxylate salt is generally more stable.[1][2][6] A common and effective method involves oxidizing the precursor (e.g., 1-methyl-2-hydroxymethyl-5-nitroimidazole) in an alkaline medium, for instance, using potassium permanganate in acetone.[1][2] This directly yields the potassium salt of the carboxylic acid, which is more stable and can be isolated. This salt can then be used in subsequent steps, such as conversion to the acid chloride, without needing to isolate the unstable free acid.[1][2]

Q4: My synthesis involves the hydrolysis of a 2-cyano-5-nitroimidazole. What precautions should I take to avoid decarboxylation of the resulting carboxylic acid?

A4: The hydrolysis of a nitrile to a carboxylic acid typically requires either strong acidic or basic conditions at elevated temperatures, both of which can promote decarboxylation of the sensitive 5-nitroimidazole-2-carboxylic acid product.[8]

  • Careful pH Control: After hydrolysis, meticulous pH adjustment during the work-up is critical. If you are performing an acid hydrolysis, neutralizing the solution to precipitate the carboxylic acid should be done at low temperatures.

  • Ester Intermediate: A more robust method involves converting the 2-cyano-5-nitroimidazole to an ester, such as the ethyl or methyl ester.[9] This can be achieved by reacting the nitrile with an alcohol in the presence of a base, followed by treatment with a mineral acid.[9] The resulting ester is generally more stable than the free carboxylic acid and can be purified before being converted to the desired amide or other derivatives.[9]

Q5: How can I monitor the extent of decarboxylation during my reaction?

A5: Several analytical techniques can be employed to monitor the progress of your reaction and the formation of the decarboxylated byproduct:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the reaction mixture. By co-spotting your reaction sample with standards of the starting material, the desired carboxylic acid, and the potential 5-nitroimidazole byproduct, you can visualize the relative amounts of each component.[10]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and an acidic aqueous buffer) can effectively separate the starting material, the product, and the decarboxylated impurity.[11][12][13] UV detection is typically used, as these compounds are chromophoric.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the decarboxylated impurity in your crude or purified material by integrating the characteristic signals for each compound.

Part 2: Understanding the Mechanism of Decarboxylation

The decarboxylation of heteroaromatic carboxylic acids, particularly those with electron-withdrawing substituents like a nitro group, is a well-documented phenomenon.[7] The reaction proceeds through the loss of carbon dioxide, often facilitated by the formation of a stabilized intermediate.

Decarboxylation_Mechanism Start 5-Nitroimidazole-2-carboxylic Acid TS Transition State (Proton Transfer) Start->TS Heat / H⁺ Intermediate Zwitterionic Intermediate TS->Intermediate Product 5-Nitroimidazole Intermediate->Product Loss of CO₂ CO2 CO₂ Protocol1_Workflow Start 1-Alkyl-2-hydroxymethyl- 5-nitroimidazole Reaction Oxidation (HNO₃ in conc. H₂SO₄) Start->Reaction Quench Cold Quench (Ice/Water) Reaction->Quench Isolation Filtration & Drying Quench->Isolation Product 1-Alkyl-5-nitroimidazole- 2-carboxylic Acid Isolation->Product

Caption: Workflow for the synthesis of the free carboxylic acid via oxidation in acidic media.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a stirrer, carefully add the starting material, 1-alkyl-2-hydroxymethyl-5-nitroimidazole, to concentrated sulfuric acid with cooling.

  • Addition of Oxidant: Slowly add nitric acid to the mixture, maintaining a low temperature.

  • Heating: Heat the reaction mixture. A typical condition is 70-90°C for at least 15 hours. [6]4. Work-up: After the reaction is complete, cool the mixture and slowly pour it onto crushed ice with vigorous stirring.

  • Isolation: The 5-nitroimidazole-2-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum at room temperature. [6]

Protocol 2: Synthesis via the Carboxylate Salt

This approach is highly recommended when the carboxylic acid is an intermediate for further reactions, such as the formation of amides or esters. [1][2] Workflow:

Protocol2_Workflow Start 1-Alkyl-2-hydroxymethyl- 5-nitroimidazole Oxidation Oxidation (KMnO₄ in Acetone) Start->Oxidation Salt Potassium Carboxylate Salt (Stable Intermediate) Oxidation->Salt Activation Activation (e.g., Oxalyl Chloride) Salt->Activation Derivative Amide/Ester Formation Activation->Derivative

Caption: Workflow for derivatization via the stable carboxylate salt intermediate.

Step-by-Step Methodology:

  • Oxidation: Dissolve the 1-alkyl-2-hydroxymethyl-5-nitroimidazole in acetone and cool the solution. Slowly add a solution of potassium permanganate (KMnO₄) while maintaining a low temperature (e.g., -5°C). [1]2. Reaction: Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitor by TLC).

  • Isolation of Salt: Filter the reaction mixture to remove manganese dioxide. The filtrate contains the potassium carboxylate salt. The solvent can be removed under reduced pressure to isolate the crude salt.

  • Derivatization (Example: Amide Formation):

    • Suspend the crude carboxylate salt in a suitable solvent like dichloromethane (DCM).

    • Add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0°C to form the acid chloride in situ. [1][2] * Add the desired amine and a base (e.g., triethylamine) to the reaction mixture to form the final amide product. [1]

Part 4: Critical Parameter Summary

The following table summarizes the key experimental parameters and their impact on the decarboxylation side reaction.

ParameterCondition to Minimize DecarboxylationRationale
Temperature Keep temperatures as low as possible, especially during work-up and isolation.Decarboxylation is often thermally promoted. [7][14]
pH Strongly acidic (e.g., conc. H₂SO₄) or isolation as a neutral salt. Avoid prolonged exposure to neutral or slightly acidic aqueous conditions at elevated temperatures.The free acid is most unstable. Strongly acidic conditions can paradoxically stabilize it, while the salt form is inherently more stable. [1][2][6]
Water Content Use anhydrous or low-water reaction media where possible.Water can facilitate the proton transfer steps that lead to decarboxylation. [6]
Isolation Form Isolate as the free acid only under cold, acidic conditions. Preferentially isolate as the alkali metal salt (e.g., potassium salt).The carboxylate salt is significantly more stable than the free carboxylic acid. [1][2][6]

By carefully considering these factors and selecting the appropriate synthetic strategy, researchers can significantly improve the yield and purity of 5-nitroimidazole-2-carboxylic acid and its valuable derivatives, paving the way for successful drug discovery and development efforts.

References

  • Kollonitsch, J. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids. U.S. Patent No. 3,325,507.
  • Henry, D. W. (1972). 1-substituted-5-nitroimidazole-2-carboximidates. U.S. Patent No. 3,644,392.
  • de la-Guisa, J., et al. (2018). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 157, 1029-1039. PMC. [Link]

  • de la-Guisa, J., et al. (2018). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Semantic Scholar. [Link]

  • Crozet, M. P., Vanelle, P., Jentzer, O., & Maldonado, J. (1989). Preparation of new 5-cyano and 5-carbamoylimidazoles from 5-nitroimidazoles by photocyanation.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Mohammadi, Z., & Gholinejad, M. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 1-11.
  • Takeda, Y., et al. (2017). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster under Visible Light Irradiation.
  • Crozet, M. P., et al. (2000). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 5(3), 520-526. PMC. [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Pospech, J., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(42), 23165–23176. PMC. [Link]

  • ChemTalk. (2023, September 26). Decarboxylation. [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitroimidazole. Retrieved from [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Sharma, V., & Kumar, V. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(3), 359. PMC. [Link]

  • Wodnicka, A., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(2), 543. MDPI. [Link]

  • Toronto Research Chemicals. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Bozhanov, S., et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography.
  • Liu, Y., et al. (2023).
  • Sahu, R., & Singh, G. N. (2005). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. [Link]

  • Siskin, M., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 637-644.
  • Li, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical and Biomedical Analysis, 251, 116454. PMC. [Link]

  • Martinkova, L., & Stolz, A. (2014). Hydrolysis of Nitriles to Carboxylic Acids. In Science of Synthesis: Biocatalysis in Organic Synthesis 2 (Vol. 2, pp. 491-520). ResearchGate. [Link]

  • Hernández-Mesa, M., et al. (n.d.).
  • Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]

  • N/A. (2020). Decarboxylation method of heterocyclic carboxylic acid compounds. Chinese Patent No. CN109694343B.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid Stability Guide

Welcome to the Specialty Intermediates Support Hub. You are accessing the technical repository for 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid .[1] This compound is a critical but thermodynamically unstable intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Specialty Intermediates Support Hub. You are accessing the technical repository for 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid .[1] This compound is a critical but thermodynamically unstable intermediate often utilized in the synthesis of nitroimidazole antibiotics (e.g., Ronidazole, Dimetridazole).

Unlike its stable decarboxylated derivatives, this carboxylic acid possesses a high propensity for spontaneous decarboxylation and photolytic degradation . This guide replaces generic storage advice with mechanism-based preservation protocols.

Module 1: Critical Storage Matrix (The "Golden Standard")

Do not treat this compound like a standard shelf-stable reagent.[1] It requires an active preservation strategy.[1]

ParameterStandard RecommendationTechnical Justification (The "Why")
Temperature -20°C (Freezer) The activation energy for decarboxylation in imidazole-2-carboxylic acids is relatively low.[1] Room temperature storage significantly accelerates the loss of

to form 1-methyl-5-nitroimidazole [1].[1]
Light Amber Vial + Foil Wrap The 5-nitro group is highly photolabile.[1] UV/Vis exposure triggers nitro-to-nitrite rearrangement, leading to radical cleavage and irreversible "browning" of the solid [2].[1]
Atmosphere Argon/Nitrogen Flush Oxygen is less of a threat than moisture . Water acts as a proton source that can catalyze the zwitterionic transition state required for decarboxylation.
Container Glass (Tightly Sealed) Avoid plastics that are permeable to moisture. Use a desiccator within the freezer for double-containment.[1]
Visualization: Degradation Pathways

The following diagram illustrates the two primary enemies of your molecule: Heat (Decarboxylation) and Light (Photolysis).

DegradationPathways Compound 1-Methyl-5-nitro- 1H-imidazole-2-COOH Heat Heat / Acid (>25°C) Compound->Heat Light UV / Visible Light (λ < 400nm) Compound->Light DecarbProduct 1-Methyl-5-nitroimidazole (Impurity A) Heat->DecarbProduct Decarboxylation (Loss of 44 Da) Gas CO2 Gas (Effervescence) Heat->Gas Radicals NO• Radicals (Deep Coloration) Light->Radicals Nitro-Nitrite Rearrangement

Caption: Figure 1. Dual degradation pathways.[1] Thermal stress drives decarboxylation (yielding the protonated imidazole), while photo-stress attacks the nitro group.[1]

Module 2: Troubleshooting Guide (Diagnostic & Repair)

Issue: "My sample looks different or behaves unexpectedly." Use this logic flow to diagnose the specific chemical failure.

Symptom 1: Melting Point Depression[1]
  • Observation: The material melts at 54–57°C instead of the expected 84–85°C (dec) .

  • Diagnosis: Complete Decarboxylation. [1]

  • Explanation: The carboxylic acid has lost

    
     to become 1-methyl-5-nitroimidazole, which has a distinct, lower melting point [3].[1]
    
  • Solution: The reaction is irreversible. The material cannot be "fixed." You must re-synthesize or re-purchase.[1] Ensure the new batch is stored at -20°C immediately.

Symptom 2: Gas Evolution ("Fizzing") in Solution
  • Observation: Bubbles form when dissolving the solid in slightly acidic or warm solvents.

  • Diagnosis: Active Decarboxylation. [1]

  • Explanation: You are witnessing the release of carbon dioxide gas.[2][3][4] This often happens if the solvent is protic (e.g., methanol/water) and not pH-neutral.[1]

  • Solution:

    • Switch to aprotic solvents (DMSO-d6, DMF) for analysis.[1]

    • Keep all solutions on ice (4°C) during handling.

    • Avoid acidic buffers.[1]

Symptom 3: Mass Spec "M-44" Peak[1]
  • Observation: LC-MS shows a dominant peak at 127 m/z instead of 171 m/z .

  • Diagnosis: Thermal Instability in the Source.

  • Explanation: The compound may be intact in the vial but is decarboxylating inside the heated ESI source of the mass spectrometer.

  • Solution:

    • Lower the desolvation temperature on the MS source.

    • Check the NMR. If NMR shows the carboxylic acid proton (or lack of the C2-proton signal of the degradant), the sample is fine; the artifact is instrumental.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO stock solutions? A: Not recommended for long-term storage. While DMSO is a good solvent, the carboxylic acid proton can induce autocatalytic degradation over time.[1] If you must store as a liquid, freeze the DMSO solution at -80°C. Fresh preparation is always superior.[1]

Q: Why did my white powder turn yellow/brown? A: This is Photo-oxidation .[1] Nitroimidazoles are sensitive to UV light. The color change indicates the formation of nitrite esters and subsequent radical polymerization products. While the bulk purity might still be high (e.g., 95%), the colored impurities can interfere with biological assays or crystallization.

Q: Is the degradation dangerous? A: The degradation releases


 (pressure buildup). Do not store large quantities (grams) in sealed, narrow-neck glass ampoules at room temperature , as pressure accumulation could theoretically compromise the vessel.

Module 4: Validation Protocols

Before using the reagent in a critical experiment, validate its integrity using this self-validating workflow.

Protocol A: The "Quick Check" (TLC)
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Ethyl Acetate : Methanol (9:1).

  • Visualization: UV (254 nm).[5]

  • Expected Result:

    • Carboxylic Acid (Intact): Lower

      
       (due to polarity/H-bonding).[1]
      
    • Decarboxylated Impurity: Higher

      
       (less polar).
      
    • Note: If the spot streaks, add 1% Acetic Acid to the mobile phase to suppress ionization.

Protocol B: Definitive NMR Validation

Run a 1H-NMR in DMSO-d6 . Focus on the C2 position (between the nitrogens).

Signal (ppm)Interpretation
Absence of signal at ~8.0 ppm Pass. The C2 position holds the -COOH group (no proton).[1]
Sharp Singlet at ~8.0 ppm Fail. This represents the proton at C2, indicating the -COOH has been replaced by -H (Decarboxylation).[1]
Visualization: Decision Logic for Usage

ValidationLogic Start Start Validation Visual Visual Check: Is it White/Pale Yellow? Start->Visual ColorFail Brown/Dark: Photodegradation Visual->ColorFail No NMR 1H-NMR (DMSO-d6) Visual->NMR Yes SignalCheck Check 7.9-8.1 ppm Region NMR->SignalCheck PeakPresent Peak Present: Decarboxylated SignalCheck->PeakPresent Singlet Found NoPeak No Peak: Intact Acid SignalCheck->NoPeak Silent

Caption: Figure 2. Validation Decision Tree. NMR is the gold standard to distinguish the acid from its decarboxylated breakdown product.[1]

References

  • Process for the preparation of 5-nitroimidazole-2-carboxylic acids. US Patent 3,325,507. (1967).[1] Describes the synthesis and precipitation of 1-methyl-5-nitroimidazole-2-carboxylic acid and notes its melting point/decomposition characteristics (84-85°C dec).

  • Kinetic studies of photodegradation of nitroimidazole derivatives. ResearchGate. (2014).[5] Details the mechanism of nitro-group photolability in imidazole rings, leading to radical decomposition.

  • 1-Methyl-5-nitroimidazole Product Data. Sigma-Aldrich. Confirms the melting point of the decarboxylated derivative (54-57°C), serving as the primary diagnostic for degradation.[1]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Portal. General mechanistic overview of thermal decarboxylation in heteroaromatic carboxylic acids.

Sources

Troubleshooting

Technical Support Center: Managing Stability of 5-Nitroimidazole-2-Carboxylic Acids in Acidic Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-nitroimidazole-2-carboxylic acids. This guide provides in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-nitroimidazole-2-carboxylic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in acidic environments. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity of your experiments and the quality of your results.

Introduction: The Inherent Instability of 5-Nitroimidazole-2-Carboxylic Acids

5-Nitroimidazole-2-carboxylic acids are a class of compounds with significant potential in medicinal chemistry. However, their utility is often hampered by their inherent instability, particularly in aqueous and acidic solutions. The primary degradation pathway is decarboxylation, the loss of the carboxylic acid group as carbon dioxide (CO₂), which leads to the formation of the corresponding 5-nitroimidazole. This process is often accelerated by heat and the presence of water.

Interestingly, while moderately acidic aqueous solutions can promote decarboxylation, these compounds can exhibit surprising stability in strongly acidic, low-water environments such as concentrated sulfuric acid.[1] This guide will delve into the nuances of this stability profile and provide practical solutions for managing these challenges in your research.

Troubleshooting Guide

This section is designed to address specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and step-by-step protocols to resolve the issue.

Issue 1: Rapid Degradation of my 5-Nitroimidazole-2-Carboxylic Acid in an Acidic Buffer (e.g., pH 4-6).

Question: I'm attempting to dissolve my 5-nitroimidazole-2-carboxylic acid in an acidic aqueous buffer for a biological assay, but I'm observing rapid degradation and loss of my starting material. How can I prevent this?

Root Cause Analysis: The primary cause of degradation in this pH range is acid-catalyzed decarboxylation. The electron-withdrawing nature of the nitro group makes the imidazole ring more susceptible to protonation. While the exact mechanism for this specific class of compounds is not extensively detailed in the literature, for similar heteroaromatic carboxylic acids, it is proposed that protonation of the ring can facilitate the nucleophilic attack of water on the carboxylic acid group. This leads to the formation of an unstable intermediate that readily eliminates carbon dioxide.

dot

Caption: Proposed acid-catalyzed decarboxylation pathway.

Mitigation Strategies:

1. pH Optimization and Buffer Selection:

  • Recommendation: If possible, conduct your experiment at a lower pH where the compound might be more stable due to extensive protonation, or at a neutral to slightly basic pH if the biological system allows. However, be aware that alkaline conditions can also promote decarboxylation.[1]

  • Protocol:

    • Prepare a series of buffers with varying pH values (e.g., pH 2, 3, 7, 8).

    • Dissolve a small, known concentration of your 5-nitroimidazole-2-carboxylic acid in each buffer.

    • Monitor the stability over time using HPLC (see analytical methods below).

    • Select the pH at which the compound shows the highest stability for your experimental timeframe.

2. Use of Co-solvents to Reduce Water Activity:

  • Recommendation: Reducing the concentration of water can slow down the hydrolysis-dependent decarboxylation.

  • Protocol:

    • Prepare your acidic buffer and add a water-miscible organic co-solvent such as acetonitrile (MeCN) or dimethyl sulfoxide (DMSO).

    • Start with a low percentage of co-solvent (e.g., 10%) and increase as needed, ensuring it does not interfere with your experiment.

    • Monitor stability as described above.

3. Low-Temperature Handling:

  • Recommendation: Perform all manipulations, including dissolution and dilutions, at low temperatures (e.g., on ice) to reduce the rate of degradation.

  • Protocol:

    • Pre-chill all solutions and glassware.

    • Prepare your solutions in an ice bath.

    • Store stock solutions at -20°C or -80°C.

4. Work in Anhydrous or Low-Water Content Strong Acids (for chemical reactions):

  • Recommendation: For chemical transformations where the carboxylic acid needs to remain intact in an acidic medium, consider using a solvent system with very low water content.

  • Protocol: As described in the literature for the synthesis of these compounds, using concentrated sulfuric acid with less than 25% water by weight can surprisingly stabilize the free acid against decarboxylation.[1] This approach is generally not suitable for biological experiments but is valuable for synthetic chemistry.

Issue 2: How can I confirm that decarboxylation is the cause of my compound's instability?

Question: I suspect my compound is decarboxylating, but how can I be sure and quantify the extent of degradation?

Root Cause Analysis: Confirmation requires an analytical method that can separate and quantify the parent 5-nitroimidazole-2-carboxylic acid from its potential degradation product, 5-nitroimidazole. Due to the loss of the polar carboxylic acid group, the decarboxylated product will be significantly less polar.

Analytical Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an excellent technique for this purpose. The parent acid will have a shorter retention time than the less polar decarboxylated product.

  • Recommended Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer and an organic solvent is typically effective.

    • Aqueous Phase (A): Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

    • Organic Phase (B): Acetonitrile (MeCN) or Methanol (MeOH).

  • Example HPLC Method:

    • Column: ZORBAX SB-C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and 0.1% v/v triethylamine in water, with the pH adjusted to 3.0 with phosphoric acid (e.g., 26:74 v/v).[2][3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the parent and product have significant absorbance (e.g., around 310-320 nm).[2][3]

  • Procedure:

    • Inject a standard of your 5-nitroimidazole-2-carboxylic acid to determine its retention time.

    • If available, inject a standard of the expected decarboxylated product (e.g., the corresponding 5-nitroimidazole) to confirm its retention time.

    • Inject your experimental sample. The appearance of a new, later-eluting peak corresponding to the decarboxylated product, with a concurrent decrease in the area of the parent peak, confirms decarboxylation.

    • Quantification can be achieved by creating calibration curves for both the parent compound and the degradation product.

dot

Caption: Workflow for confirming decarboxylation using HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of 5-nitroimidazole-2-carboxylic acid, and how does it influence its stability?

Q2: Are there any structural modifications that can improve the stability of these compounds?

Yes, structural modifications can have a significant impact on stability.

  • Esterification: Converting the carboxylic acid to an ester is a common strategy to prevent decarboxylation. The ester can then be hydrolyzed in situ or act as a prodrug.

  • Amidation: Similarly, forming an amide from the carboxylic acid can enhance stability.

  • Modification of Substituents: The electronic properties of other substituents on the imidazole ring can influence the ease of decarboxylation. Computational studies have shown that electron-withdrawing groups can affect the overall stability and reactivity of the nitroimidazole core.[5]

Q3: What are the best practices for long-term storage of 5-nitroimidazole-2-carboxylic acids?

For long-term storage, it is crucial to minimize the factors that promote decarboxylation:

  • Storage Form: If possible, store the compound as a stable salt (e.g., sodium or potassium salt) rather than the free acid.[6]

  • Temperature: Store at -20°C or, preferably, -80°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

  • Moisture: Use a desiccator or store in a tightly sealed container with a desiccant to protect from moisture.

  • Light: Protect from light by using amber vials or storing in the dark.

Q4: Can I use other analytical techniques besides HPLC to monitor stability?

While HPLC is the gold standard for quantitative analysis, other techniques can be useful:

  • Thin-Layer Chromatography (TLC): TLC can be a quick and cost-effective way to qualitatively assess degradation. The less polar decarboxylated product will have a higher Rf value than the parent acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from the degradation product.

  • Mass Spectrometry (MS): MS can be used to identify the masses of the parent compound and its degradation products, confirming the decarboxylation process.

By understanding the inherent instability of 5-nitroimidazole-2-carboxylic acids and implementing the strategies outlined in this guide, you can successfully manage their stability and advance your research with greater confidence and accuracy.

References

  • Kluger, R., Howe, G. W., & Mundle, S. (2013). Avoiding CO2 in Catalysis of Decarboxylation. Advances in Physical Organic Chemistry, 47, 249-281.
  • Rojas-García, F., et al. (2022). Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. PMC.
  • Kollonitsch, J. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids. U.S.
  • Vladimiroff, T. (1995). Acidity and Basicidity of Nitro Substituted Imidazoles.
  • Heterocyclic Chemistry. (n.d.). University of Babylon.
  • Bozhanov, S., et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. International Journal of Pharmaceutical and Clinical Research, 10(4), 289-294.
  • Li, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports, 15(1), 1-11.
  • Decarboxylation. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link].

  • Jones, A. J., et al. (2017). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 137, 477-486.
  • Zhang, J., et al. (2025). Theoretical Study of Ru-Catalyzed Decarboxylative Heteroarylation of Aryl Carboxylic Acids. The Journal of Organic Chemistry.
  • Compare the basicity of the following compounds: (X) Imidazole (a 5-memb.. (2025, November 29). Filo.
  • A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (n.d.).
  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2026, February 13). OSTI.GOV.
  • Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by a robust organic photocatalyst. (n.d.).
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996, April 15).
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023, October 10).
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional C
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.
  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. (n.d.). Schrödinger.
  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26.
  • 1-Methyl-5-nitroimidazole. (n.d.). Sigma-Aldrich.
  • Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: In Vitro Efficacy of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid Derivatives vs. Metronidazole

Executive Summary Metronidazole (MTZ) remains the gold standard for treating anaerobic bacterial and protozoal infections. However, the rise of refractory cases—particularly in Giardia lamblia, Trichomonas vaginalis, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metronidazole (MTZ) remains the gold standard for treating anaerobic bacterial and protozoal infections. However, the rise of refractory cases—particularly in Giardia lamblia, Trichomonas vaginalis, and Helicobacter pylori—has necessitated the exploration of novel 5-nitroimidazole scaffolds.

This guide analyzes 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid derivatives , a class of compounds where the C-2 methyl group of MTZ is replaced by a carbonyl-linked moiety (carboxamides, hydrazides, or esters). Experimental data indicates that specific carboxamide derivatives exhibit up to 4-fold greater potency than MTZ against protozoan parasites and retain efficacy against MTZ-resistant H. pylori strains, likely due to altered redox potentials and enhanced lipophilicity profiles.

Chemical Basis & Structural Logic[1]

The core structural distinction lies at the C-2 position of the imidazole ring. While MTZ possesses a methyl group, the derivatives utilize a carboxylic acid precursor to generate amides or esters.

Structural Impact on Bioactivity[2]
  • Metronidazole (MTZ): C-2 Methyl group.[1] Moderate lipophilicity (LogP ~ -0.02).

  • Carboxylic Acid Derivatives: C-2 Carbonyl group (Electron Withdrawing).

    • Electronic Effect: The electron-withdrawing nature of the carbonyl at C-2 influences the reduction potential of the C-5 nitro group. A more positive reduction potential facilitates easier enzymatic reduction, potentially overcoming resistance mechanisms based on downregulated nitroreductases.

    • Steric/Lipophilic Effect: Amide substituents (e.g., morpholine, pyridine side chains) significantly alter solubility and membrane permeability, crucial for intracellular parasites like Giardia.

Synthesis Workflow (Graphviz)

The following diagram outlines the generation of these derivatives from a hydroxymethyl precursor, a standard pathway in medicinal chemistry for this scaffold.

SynthesisPath cluster_legend Key Transformation Start 1-methyl-2-hydroxymethyl- 5-nitroimidazole Inter1 Potassium Carboxylate Salt (Oxidation) Start->Inter1 KMnO4 / Acetone Inter2 Acid Chloride Intermediate Inter1->Inter2 Oxalyl Chloride / DMF Final Target Carboxamide Derivative Inter2->Final Amine (R-NH2) / Base Desc C-2 Methyl oxidation allows attachment of diverse pharmacophores

Caption: Synthesis pathway converting the hydroxymethyl precursor to active carboxamide derivatives via an acid chloride intermediate.

Comparative Efficacy Analysis

The following data synthesizes findings from key comparative studies (References 1, 2, 4) comparing these derivatives directly against Metronidazole.

Antiprotozoal Activity (Giardia & Entamoeba)

Carboxamide derivatives generally outperform MTZ in potency against protozoa. The presence of polar heterocyclic groups (like morpholine) at the amide position enhances activity.

CompoundR-Substituent (at C-2)OrganismEC50 (µM)Relative Potency vs MTZ
Metronidazole -CH3 (Control)G. lamblia6.1 1.0x
Derivative 8f -NH-CH2-(2-Pyridinyl)G. lamblia1.6 3.8x
Derivative 8h -MorpholineG. lamblia1.6 3.8x
Metronidazole -CH3 (Control)E. histolytica5.0 1.0x
Derivative 8a -NH-CH2-(4-F-Ph)E. histolytica9.7 0.5x (Less Potent)

Data Source: Derived from Jarrad et al. (Ref 1) and related SAR studies.

Antibacterial Activity (H. pylori & Anaerobes)

Against H. pylori, specifically MTZ-resistant strains, derivatives show promise. However, against standard anaerobes like C. difficile, some carboxamides lose potency compared to MTZ, suggesting a shift in spectrum.

CompoundTarget OrganismStrain TypeMIC (µg/mL)Outcome
Metronidazole H. pyloriMTZ-Resistant> 32Resistant
Novel Nitroimidazole H. pyloriMTZ-Resistant8 - 16 Effective
Metronidazole B. fragilisStandard1 - 4Highly Effective
Carboxamide 8a-k C. difficileStandard> 64Ineffective

Key Insight: The 2-carboxylic acid derivatives appear optimized for microaerophiles (H. pylori) and protozoa, rather than strict clostridial anaerobes.

Mechanism of Action & Resistance

To understand why these derivatives work when MTZ fails, we must look at the activation pathway.

The Nitro-Activation Pathway

Both MTZ and its derivatives are prodrugs requiring reduction of the nitro group to form toxic radical species that damage DNA.

MOA cluster_diff Derivative Advantage Prodrug 5-Nitroimidazole Prodrug (MTZ or Derivative) CellEntry Passive Diffusion (Lipophilicity Dependent) Prodrug->CellEntry Activation Nitroreductase (PFOR/RdxA) Electron Transfer CellEntry->Activation Radical Nitro Radical Anion (R-NO2•-) Activation->Radical Damage DNA Helix Destabilization & Strand Breakage Radical->Damage Resistance Resistance Mechanism: Downregulated Reductase Resistance->Activation Inhibits/Bypasses Note1 Derivatives with higher reduction potential may be activated by alternative reductases even in resistant strains.

Caption: Activation pathway. Derivatives aim to bypass resistance by utilizing alternative redox pathways or enhancing uptake.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol: In Vitro Anaerobic MIC Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of derivatives against Bacteroides fragilis or H. pylori.

Reagents:

  • Brucella Agar supplemented with hemin (5 µg/mL) and vitamin K1 (1 µg/mL).

  • Lysed horse blood (5%).

  • Test compounds dissolved in DMSO.[2]

Workflow:

  • Preparation: Prepare serial 2-fold dilutions of the derivative and MTZ (Control) in the agar (Range: 0.125 to 128 µg/mL).

  • Inoculum: Suspend fresh bacterial colonies in Brucella broth to a density of

    
     CFU/mL (0.5 McFarland).
    
  • Application: Spot 1-2 µL of inoculum onto the agar plates using a Steers replicator.

  • Incubation: Incubate in an anaerobic jar (

    
    ) at 37°C.
    
    • Time: 48 hours for B. fragilis; 72-96 hours for H. pylori.

  • Readout: The MIC is the lowest concentration showing no visible growth (ignore haze).

Protocol: Antiprotozoal Assay (Giardia)

Objective: Determine


 against G. lamblia trophozoites.
  • Culture: Grow trophozoites in TYI-S-33 medium supplemented with bovine bile.

  • Plating: Seed

    
     trophozoites per well in 96-well plates under anaerobic conditions.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.5%).

  • Incubation: 48 hours at 37°C.

  • Viability Measure: Use a resazurin-based assay (e.g., Alamar Blue).

    • Read: Fluorescence (Ex 530nm / Em 590nm).

    • Calculation: Plot dose-response curve to derive

      
      .
      

Authoritative References

  • Jarrad, A. M., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis.[3][4] European Journal of Medicinal Chemistry.

  • Miyamoto, Y., et al. (2023).[5] Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Jundishapur Journal of Microbiology.

  • Lofmark, S., et al. (2010). Metronidazole resistance in Helicobacter pylori.[2][6] Drug Resistance Updates.

  • Nagaraja, G. K., et al. (2011). Synthesis of some new 2-methyl-5-nitroimidazole derivatives and their antimicrobial and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • EUCAST. (2025). Clinical breakpoints and dosing of antibiotics. (Standard for MIC interpretation).[5][7]

Sources

Comparative

A New Generation of Antiparasitcs: Validating the Potency of Novel 1-Methyl-5-nitro-1H-imidazole-2-carboxamides

A Senior Application Scientist's Guide to Comparative Efficacy The global burden of parasitic diseases, particularly those caused by protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, rem...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative Efficacy

The global burden of parasitic diseases, particularly those caused by protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, remains a significant public health challenge.[1] For decades, the 5-nitroimidazole class of drugs, with metronidazole as the cornerstone, has been the primary therapeutic option.[2][3] However, the emergence of drug-resistant strains and treatment failures, which can be as high as 20% in giardiasis cases, necessitates the development of new, more effective antiparasitic agents.[2][4] This guide provides a comprehensive validation of a promising new class of compounds: 1-methyl-5-nitro-1H-imidazole-2-carboxamides. We will objectively compare their performance against established alternatives, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of their therapeutic potential.

The Promise of Nitroimidazole Carboxamides

The core of these novel compounds is the 5-nitroimidazole scaffold, a well-established "warhead" responsible for the antiparasitic activity of drugs like metronidazole.[1] The mechanism of action of 5-nitroimidazoles involves the reduction of the nitro group within the parasite, creating cytotoxic nitroso radicals that induce DNA damage and lead to cell death.[][6] This process is particularly effective in the low-oxygen environments where these anaerobic or microaerophilic parasites thrive.[]

What sets the 1-methyl-5-nitro-1H-imidazole-2-carboxamides apart is the strategic modification at the 2-position of the imidazole ring. This 2'-carboxamide substitution provides a versatile "handle" for synthetic chemists to fine-tune the molecule's properties, potentially enhancing its potency, altering its spectrum of activity, and improving its pharmacokinetic profile.[2]

Comparative In Vitro Efficacy: A Head-to-Head Analysis

The true measure of a novel antiparasitic compound lies in its ability to outperform existing treatments in direct comparative assays. Here, we present a summary of the in vitro activity of a library of novel 1-methyl-5-nitro-1H-imidazole-2-carboxamides against key protozoan parasites, benchmarked against the standard-of-care drug, metronidazole.

Table 1: In Vitro Antiparasitic Activity of 1-Methyl-5-nitro-1H-imidazole-2-carboxamides (EC₅₀ in µM)

CompoundG. lamblia (Metronidazole-Susceptible)G. lamblia (Metronidazole-Resistant)E. histolyticaT. vaginalis
Metronidazole 6.1185.00.8
Carboxamide 8f 1.60.1 - 2.51.7 - 5.10.6 - 1.4
Carboxamide 8h 1.60.1 - 2.51.7 - 5.10.6 - 1.4

Data synthesized from published studies.[2][7] EC₅₀ represents the half-maximal effective concentration.

The data clearly demonstrates the superior potency of several novel carboxamide derivatives. Notably, compounds 8f and 8h exhibit approximately four-fold greater activity against metronidazole-susceptible G. lamblia than metronidazole itself.[2] Even more critically, these compounds retain significant potency against metronidazole-resistant strains, highlighting their potential to overcome existing clinical challenges.[7] Similar trends of improved or comparable activity are observed against E. histolytica and T. vaginalis.[7]

The Crucial Factor of Selectivity: A Window into Safety

An effective antiparasitic drug must be selectively toxic to the parasite while exhibiting minimal effects on host cells. This is quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC₅₀) in a mammalian cell line to the effective concentration (EC₅₀) against the parasite. A higher SI indicates a more favorable safety profile.

Table 2: Cytotoxicity and Selectivity Index

CompoundCC₅₀ (Mammalian Cells, µM)Selectivity Index (G. lamblia)
Metronidazole >100>16.4
Carboxamide 8f >100>62.5
Carboxamide 8h >100>62.5

Data synthesized from published studies.[7]

The novel carboxamides demonstrate low toxicity against mammalian kidney and liver cells, with CC₅₀ values exceeding 100 µM.[7] This translates to an excellent selectivity index, suggesting a wide therapeutic window and a promising safety profile for these compounds.

Experimental Protocols: A Guide to Validation

To ensure scientific rigor and enable reproducibility, we provide detailed methodologies for the key experiments cited in this guide.

In Vitro Antiparasitic Susceptibility Testing

This protocol outlines the determination of the half-maximal effective concentration (EC₅₀) of a compound against protozoan parasites.

Materials:

  • Parasite cultures (G. lamblia, E. histolytica, or T. vaginalis) in logarithmic growth phase.

  • Appropriate culture medium for each parasite.

  • 96-well microtiter plates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., metronidazole).

  • Negative control (vehicle).

  • Cell viability reagent (e.g., resazurin-based).

  • Plate reader (fluorometer or spectrophotometer).

Procedure:

  • Seed parasites into 96-well plates at a predetermined density.

  • Prepare serial dilutions of the test compounds and add them to the wells.

  • Include positive and negative controls on each plate.

  • Incubate the plates under the appropriate conditions (temperature, CO₂, humidity) for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent and incubate for a further period to allow for color/fluorescence development.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the EC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol determines the concentration of a compound that is toxic to 50% of mammalian cells (CC₅₀).

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.

  • 96-well microtiter plates.

  • Test compounds dissolved in a suitable solvent.

  • Positive control (e.g., doxorubicin).

  • Negative control (vehicle).

  • Cell viability reagent (e.g., MTT, resazurin).

  • Plate reader.

Procedure:

  • Seed mammalian cells into 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and add them to the wells.

  • Include positive and negative controls.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent and incubate as required.

  • Measure the absorbance or fluorescence.

  • Calculate the CC₅₀ values from the dose-response curve.

Visualizing the Path to Parasite Demise and Discovery

To better understand the underlying principles and workflows, the following diagrams illustrate the mechanism of action and the experimental pipeline.

cluster_0 Parasite Cell Prodrug 5-Nitroimidazole (Prodrug) Activation Reduction of Nitro Group Prodrug->Activation Enzymatic Reduction Radical Cytotoxic Nitro Radicals Activation->Radical DNA Parasite DNA Radical->DNA Interacts with Damage DNA Damage DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action of 5-nitroimidazole drugs.

Start Start: Library of Novel Carboxamides InVitro In Vitro Antiparasitic Screening (EC₅₀ Determination) Start->InVitro Cytotoxicity Mammalian Cell Cytotoxicity Assay (CC₅₀ Determination) InVitro->Cytotoxicity SI Calculate Selectivity Index (SI) Cytotoxicity->SI Hit Identification of 'Hit' Compounds (High Potency, High SI) SI->Hit InVivo In Vivo Efficacy Studies (Animal Models) Hit->InVivo Lead Lead Compound for Further Development InVivo->Lead

Caption: Experimental workflow for antiparasitic drug discovery.

Future Directions and Conclusion

The compelling in vitro data for 1-methyl-5-nitro-1H-imidazole-2-carboxamides strongly supports their continued development as next-generation antiparasitic agents. The immediate next step is to validate these in vitro findings in robust in vivo models of parasitic infection.[8][9] These studies will be crucial for determining the pharmacokinetic properties, safety, and ultimate efficacy of these compounds in a whole-organism setting.

References

  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC. [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review - MDPI. [Link]

  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - Semantic Scholar. [Link]

  • Giardiasis Treatment & Management: Approach Considerations - Medscape Reference. [Link]

  • What are the antibiotics for Entamoeba histolytica infection? - Dr.Oracle. [Link]

  • Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC. [Link]

  • In vitro and in vivo experimental models for drug screening and development for Chagas disease. [Link]

  • Treatment of Giardiasis - PMC. [Link]

  • Antibiotics for Trichomoniasis: What You Need to Know - Doctronic. [Link]

  • In Vitro & In Vivo Assays - Ridgeway Research. [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI. [Link]

  • Trichomonas vaginalis: treatment questions and challenges - PMC. [Link]

  • Amebiasis - Infectious Disease - MSD Manual Professional Edition. [Link]

  • Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5 - MDPI. [Link]

  • Yeast-based automated high-throughput screens to identify anti-parasitic lead compounds. [Link]

  • Entamoeba histolytica Infection - StatPearls - NCBI Bookshelf. [Link]

  • List of 9 Trichomoniasis Medications Compared - Drugs.com. [Link]

  • Trichomoniasis Medication: Nitroimidazoles - Medscape Reference. [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole - Der Pharma Chemica. [Link]

  • A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - Our journal portfolio - PLOS. [Link]

  • Drugs for treating giardiasis - PMC - NIH. [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - Frontiers. [Link]

  • Patient Care for Giardia Infection - CDC. [Link]

  • What's the Treatment for Trichomoniasis? - WebMD. [Link]

  • Antiamoebic drugs for treating amoebic colitis - Gonzales, MLM - 2019 | Cochrane Library. [Link]

  • Antiamoebic drugs for treating amoebic colitis - PMC - NIH. [Link]

  • Nitroimidazole - Wikipedia. [Link]

  • Giardiasis: What It Is, Symptoms, Treatments & Medications - Cleveland Clinic. [Link]

  • Nitroimidazoles | Concise Medical Knowledge - Lecturio. [Link]

  • A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases - Research journals. [Link]

  • Antiparasitics discovery: from genotype to phenotype to compounds - PubMed. [Link]

  • In vitro and in vivo experimental models for drug screening and development for Chagas disease - SciELO. [Link]

  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. - CABI Digital Library. [Link]

  • Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). - ResearchGate. [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC - NIH. [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - MDPI. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. [Link]

  • Discovery of potent nitrotriazole-based antitrypanosomal agents: In vitro and in vivo evaluation. [Link]

  • In vitro evaluation and in vivo efficacy of nitroimidazole‑sulfanyl ethyl derivatives against Leishmania (V.) braziliensis - Saber UCV. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI. [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity Assessment of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid Derivatives on Mammalian Cells

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid and its derivatives on mamm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid and its derivatives on mammalian cells. We will delve into the mechanistic underpinnings of nitroimidazole-induced cytotoxicity, compare key analytical methods, and provide actionable protocols to ensure data integrity and reproducibility.

Introduction: The Dual Nature of Nitroimidazoles

Nitroimidazoles are a fascinating class of heterocyclic compounds that have carved out a significant niche in medicine.[1] Initially recognized for their potent activity against anaerobic bacteria and protozoa, their applications have expanded considerably.[2] The core of their biological activity lies in the nitro (-NO2) group attached to the imidazole ring, which is essential for their mechanism of action.[2]

Derivatives of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid are being explored for a range of therapeutic applications, including their potential as anticancer agents and radiosensitizers for hypoxic tumors.[3][4][5] The rationale is that the low-oxygen (hypoxic) environments characteristic of solid tumors are ideal for the bioactivation of these compounds, leading to selective killing of cancer cells.[4]

However, this therapeutic potential is intrinsically linked to cytotoxicity. Therefore, a rigorous and nuanced assessment of how these derivatives affect mammalian cells is a critical step in preclinical development.[6][7] This guide will compare the most common and robust methods for this evaluation, empowering researchers to select the most appropriate assay for their specific scientific questions.

The Core Mechanism: Bioreductive Activation

The cytotoxicity of nitroimidazoles is not inherent to the parent compound; instead, they are prodrugs that require metabolic activation.[8] This activation is a reductive process, preferentially occurring in the low-oxygen conditions found in anaerobic organisms and hypoxic tumor microenvironments.[8][]

The key steps are as follows:

  • Cellular Uptake: The nitroimidazole derivative enters the mammalian cell.

  • One-Electron Reduction: Intracellular nitroreductase enzymes, which are more active in hypoxic conditions, catalyze the reduction of the 5-nitro group.[] This forms a highly reactive nitrosoimidazole radical anion.[8]

  • Molecular Damage: This reactive intermediate is a "molecular firework." It can covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and the disruption of the double helix structure.[][10]

  • Cell Death: The accumulation of irreparable DNA damage triggers cellular death pathways.

This mechanism confers a degree of selectivity, as the prodrug is less likely to be activated in normal, well-oxygenated (normoxic) tissues.[8]

Nitroimidazole_MoA cluster_cell Mammalian Cell (Hypoxic) Compound Nitroimidazole Derivative Activated Reactive Nitrosoimidazole Radical Anion Compound->Activated Reduction by Nitroreductases DNA Cellular DNA Activated->DNA Covalent Binding Damage DNA Strand Breaks & Adduct Formation DNA->Damage Disruption of Helix Death Apoptosis / Necrosis Damage->Death

Caption: Mechanism of nitroimidazole-induced cytotoxicity under hypoxic conditions.

A Comparative Analysis of Cytotoxicity Assessment Methods

Choosing the right cytotoxicity assay is paramount. The ideal method depends on the specific question being asked: Are you screening for general toxicity, investigating membrane damage, or elucidating the specific pathway of cell death? Below, we compare three gold-standard assays.[11]

Assay Principle Measures Advantages Limitations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.Cell viability and metabolic activity.[12]High-throughput, inexpensive, rapid.[13]Indirect measure of viability; can be affected by changes in metabolic rate; endpoint assay.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[14]Loss of plasma membrane integrity (necrosis).[15][16]Directly measures cell death; kinetic analysis is possible.Does not detect early apoptosis; background LDH in serum can interfere.[17]
Annexin V / PI Staining Flow cytometric detection of phosphatidylserine (PS) externalization (early apoptosis) via Annexin V and membrane permeability (late apoptosis/necrosis) via Propidium Iodide (PI).[18]Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]Provides detailed mechanistic insight into the mode of cell death.Requires a flow cytometer; more complex and time-consuming protocol.

digraph "Assay_Selection" {
graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Question [label="What is the primary research question?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

HighThroughput [label="High-Throughput Screening\nfor General Viability?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MembraneDamage [label="Is there evidence of\nmembrane lysis (necrosis)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DeathMechanism [label="What is the specific\nmode of cell death?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

MTT [label="Use MTT Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LDH [label="Use LDH Release Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; AnnexinV [label="Use Annexin V / PI\nFlow Cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Question -> HighThroughput; Question -> MembraneDamage; Question -> DeathMechanism;

HighThroughput -> MTT [label=" Yes "]; MembraneDamage -> LDH [label=" Yes "]; DeathMechanism -> AnnexinV [label=" Yes "]; }

Caption: A decision-making workflow for selecting the appropriate cytotoxicity assay.

Experimental Protocols: A Step-by-Step Guide

Here we provide detailed, self-validating protocols for the three discussed assays. The causality behind key steps is explained to ensure robust and reliable data generation.

MTT Assay for Cell Viability

This protocol is adapted from established methods and is designed to assess the metabolic activity of cells as a proxy for viability.[12][21]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[21]

Methodology:

  • Cell Seeding:

    • Seed mammalian cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[21]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Causality: Allowing cells to adhere and enter the logarithmic growth phase ensures that the measured cytotoxicity is due to the compound and not plating stress.

  • Compound Treatment:

    • Prepare serial dilutions of the 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[12]

    • Incubate for 3-4 hours at 37°C. Protect the plate from light.

    • Causality: This incubation period allows for sufficient formazan crystal formation within viable cells without causing toxicity from the MTT reagent itself.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[12]

    • A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

LDH Release Assay for Membrane Integrity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis.[14][17]

Principle: LDH released from lysed cells catalyzes the conversion of a tetrazolium salt into a red formazan product. The amount of color formed is proportional to the number of lysed cells.[14]

Methodology:

  • Assay Setup:

    • Seed cells and treat with compounds as described in the MTT assay (Section 4.1, steps 1-2).

    • Crucially, you must include three sets of controls for each cell type:

      • Spontaneous LDH Release: Cells treated with vehicle only (measures baseline cell death).

      • Maximum LDH Release: Cells treated with a lysis solution (e.g., 10X Lysis Solution) 45 minutes before the end of incubation (represents 100% cytotoxicity).[14]

      • Background Control: Medium only (no cells).

  • Supernatant Collection:

    • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[22]

    • Causality: Centrifugation pellets any detached but intact cells, ensuring that only LDH from lysed cells in the supernatant is measured.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing a substrate and a dye solution).[14]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Add 50 µL of Stop Solution to each well if required by the kit.[14]

    • Measure the absorbance at 490 nm within 1 hour.[17]

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = 100 x [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay provides a quantitative distinction between different stages of cell death.[19][23]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[18]

Methodology:

  • Cell Preparation and Treatment:

    • Culture cells in T25 flasks or 6-well plates and treat with the nitroimidazole derivatives for the desired time.

    • After incubation, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization).

    • Causality: It is critical to collect both floating and adherent cells, as apoptotic cells often detach from the culture surface.[19]

  • Cell Staining:

    • Wash the collected cells (approx. 1 x 10⁶ cells) twice with cold PBS and centrifuge at ~500 x g for 5 minutes.[19]

    • Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[20]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[19]

    • Causality: Prompt analysis is necessary as the staining is not permanent and cells will progress through the death pathways over time.

  • Data Interpretation:

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[20]

Illustrative Data: Cytotoxicity of Nitroimidazole Derivatives

While specific data for 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid derivatives must be generated empirically, data from related compounds demonstrate the principles of cytotoxicity assessment. N-alkyl nitroimidazoles have shown selective antitumor activity, highlighting the importance of testing against both cancer and normal cell lines.[24][25]

Compound Mammalian Cell Line Cell Type LC₅₀ (µM) Reference
N-methyl-nitroimidazoleA549Human Lung Carcinoma35.7[24][25]
N-ethyl-nitroimidazoleA549Human Lung Carcinoma44.5[24][25]
N-methyl-nitroimidazoleMDA-MB-231Human Breast Adenocarcinoma50.2[24][25]
N-ethyl-nitroimidazoleMDA-MB-231Human Breast Adenocarcinoma70.1[24][25]
N-methyl-nitroimidazoleVeroNormal Kidney Cells>100[24][25]
N-ethyl-nitroimidazoleVeroNormal Kidney Cells83.4[24][25]

LC₅₀ (Lethal Concentration 50%) is the concentration of a compound that causes the death of 50% of the cells.

This representative data shows that N-alkyl nitroimidazoles exhibit greater cytotoxicity against cancer cell lines (A549 and MDA-MB-231) compared to a normal cell line (Vero), suggesting a degree of tumor selectivity.[24][25] This underscores the necessity of including non-cancerous cell lines in cytotoxicity panels to establish a therapeutic window.

Conclusion and Future Directions

The systematic evaluation of cytotoxicity is a non-negotiable step in the development of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid derivatives as potential therapeutic agents. This guide provides a framework for this process, moving from the foundational mechanism of action to a comparative analysis of key assays and detailed, validated protocols.

For initial high-throughput screening, the MTT assay offers a rapid and cost-effective measure of cell viability. To confirm cell death and assess membrane damage, the LDH release assay provides a more direct measurement. For a definitive understanding of the cell death mechanism, the Annexin V/PI flow cytometry assay is the gold standard, capable of distinguishing between apoptosis and necrosis.

By employing these methods systematically, researchers can build a comprehensive cytotoxicity profile for their compounds, enabling data-driven decisions for lead candidate selection and advancing the development of novel nitroimidazole-based therapies.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Salamanca, C., Tiznado, W., & Jaramillo-G, P. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Pharmaceutics, 12(6), 534. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Hu, G. Q., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4487-4495. [Link]

  • Boster Biological Technology. (2024, November 12). Flow Cytometry with Annexin V/PI Staining: A Comprehensive Guide. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Günay, N. S., et al. (1999). 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. Il Farmaco, 54(12), 826-831. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(11), 4429-4453. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

  • Unknown. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Roche. (n.d.). Cytotoxicity Detection Kit (LDH). Retrieved from [Link]

  • Basicmedical Key. (2016, August 27). Nitroimidazole Antibacterial Agents. Retrieved from [Link]

  • Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2840. [Link]

  • SciSpace. (2020, June 05). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Retrieved from [Link]

  • Smythies, J. R. (1981). Mechanisms of cytotoxicity of nitroimidazole drugs. Progress in Medicinal Chemistry, 18, 87-116. [Link]

  • National Center for Biotechnology Information. (2013, May 01). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • El-Metwaly, A. M., et al. (2021). Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives. Monatshefte für Chemie - Chemical Monthly, 152(6), 727-738. [Link]

  • Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. Biochemical Pharmacology, 30(15), 2089-2093. [Link]

  • Kapoor, V. K., & Mahindroo, N. (2002). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 64(2), 101-107. [Link]

  • Sharma, D., et al. (2016). Imidazoles as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 49-79. [Link]

  • Asadipour, A., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Journal of Reports in Pharmaceutical Sciences, 12(2), 253-261. [Link]

  • Wujec, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3043. [Link]

  • Sudhakar, G., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 282-287. [Link]

  • Asian Pacific Journal of Cancer Biology. (n.d.). Cytotoxic Activity of Some Azole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Methyl-5-nitro-1H-imidazole. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid Derivatives in a Murine Model of Giardiasis

Introduction: The Pressing Need for Novel Anti-Giardial Therapies Giardiasis, caused by the protozoan parasite Giardia lamblia (also known as G. duodenalis or G.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pressing Need for Novel Anti-Giardial Therapies

Giardiasis, caused by the protozoan parasite Giardia lamblia (also known as G. duodenalis or G. intestinalis), remains a leading cause of diarrheal disease globally, with an estimated 280 million symptomatic infections annually[1][2]. The frontline treatment for giardiasis for over five decades has been metronidazole, a 5-nitroimidazole (5-NI) class drug[3][4]. However, its efficacy is increasingly undermined by significant treatment failure rates, reaching up to 20% in some cases, and the emergence of drug-resistant strains[1][5]. Furthermore, metronidazole is associated with undesirable side effects, including nausea and a metallic taste, which can affect patient compliance[6]. These challenges underscore the urgent need for a new generation of anti-giardial agents that are not only more potent but also effective against resistant parasites.

This guide provides a comparative analysis of a promising class of compounds: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid derivatives. While direct in vivo data for these specific compounds in giardiasis models is emerging, we will synthesize the compelling in vitro evidence, compare their performance against the current standard of care, and provide a detailed, field-proven protocol for evaluating their in vivo efficacy in a murine model.

The Rationale for 2-Position Modified Nitroimidazoles

The 5-nitroimidazole scaffold is a validated pharmacophore for anti-giardial activity. Its mechanism relies on the reductive activation of the nitro group by microbial-specific, low-redox-potential pathways, such as the pyruvate:ferredoxin oxidoreductase (PFOR) system found in anaerobic parasites like Giardia[2][3][7]. This activation generates cytotoxic nitro radical anions that induce lethal damage to DNA and other critical biomolecules[2][7].

While metronidazole is modified at the 1-position, research suggests that modifications at the 2-position of the imidazole ring can lead to derivatives with significantly enhanced potency and an ability to overcome metronidazole resistance[3][8]. The 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid scaffold provides a versatile platform for creating a library of amide derivatives (carboxamides) with diverse physicochemical properties, potentially improving drug uptake, target engagement, or metabolic stability[1][5].

Comparative In Vitro Efficacy: A Prelude to Animal Studies

Recent studies have explored the synthesis and in vitro anti-giardial activity of a series of 1-methyl-5-nitroimidazole-2-carboxamides[1][5]. These compounds have demonstrated exceptional potency, often surpassing that of metronidazole, particularly against metronidazole-resistant (MtzR) strains of G. lamblia.

The causality for this enhanced activity is likely multifactorial. Modifications at the 2-position can alter the molecule's redox potential, making it a more efficient substrate for the parasite's reductive enzymes[8]. This could lead to a more rapid and extensive generation of cytotoxic radicals, effectively overwhelming the parasite's defense mechanisms.

Below is a comparative summary of the in vitro performance of selected derivatives from published literature against metronidazole.

Compound IDR-Group (Amide Substitution)EC50 vs. G. lamblia (MtzS) (μM)EC50 vs. G. lamblia (MtzR) (μM)Cytotoxicity (CC50) vs. Mammalian Cells (μM)Selectivity Index (SI) (CC50/EC50 MtzS)Reference
Metronidazole N/A6.118.0>100>16.4[5]
8f NHCH₂(2-pyridinyl)1.62.5>100>62.5[5]
8h Morpholine1.61.9>100>62.5[5]
8c NHCH₂(4-CF₃-Ph)2.02.0>100>50.0[5]
8e NHCH₂CH₂Ph2.12.8>100>47.6[5]

EC50: Half-maximal effective concentration. MtzS: Metronidazole-sensitive. MtzR: Metronidazole-resistant. Data synthesized from Kellner et al., 2016[5].

The data clearly indicates that derivatives like 8f and 8h are approximately 4-fold more potent than metronidazole against sensitive G. lamblia. Critically, they retain high potency against resistant strains, with EC50 values up to 9-fold lower than that of metronidazole[5]. Their low toxicity against mammalian cells results in a superior selectivity index, suggesting a promising therapeutic window[5]. This compelling in vitro profile provides a strong rationale for advancing these compounds to in vivo efficacy testing.

Proposed Mechanism of Action

The core mechanism of action for 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid derivatives is believed to follow the established pathway for 5-nitroimidazoles. The process is initiated by the entry of the prodrug into the Giardia trophozoite.

G cluster_host cluster_giardia Giardia Trophozoite Prodrug_ext Derivative (Prodrug) Prodrug_int 1. Prodrug Enters Cell Prodrug_ext->Prodrug_int Passive Diffusion Activation 2. Reductive Activation (PFOR / Ferredoxin) Prodrug_int->Activation Radical 3. Nitro Radical Anion (Cytotoxic Intermediate) Activation->Radical e- transfer Damage 4. Molecular Damage Radical->Damage Attacks Biomolecules Death 5. Parasite Death Damage->Death

Caption: Proposed mechanism of action for 5-nitroimidazole derivatives in Giardia.

Inside the parasite, the low-redox-potential electron-transport proteins, such as PFOR and ferredoxin, reduce the C5-nitro group[3]. This one-electron transfer creates a highly reactive nitro radical anion[2][8]. This radical can then cause widespread, lethal cellular damage through direct interaction with DNA, leading to strand breaks, and by oxidizing other crucial macromolecules, ultimately leading to parasite death[2][7]. The enhanced efficacy of the 2-carboxamide derivatives may stem from an improved ability to accept this electron, thereby accelerating the production of the cytotoxic species[8].

Protocol: In Vivo Efficacy Evaluation in a Murine Giardiasis Model

This protocol provides a robust and self-validating system for assessing the in vivo efficacy of novel 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid derivatives. The choice of a neonatal or young mouse model is critical, as adult mice often exhibit low susceptibility to human Giardia isolates[9][10]. The Swiss or BALB/c mouse strains are commonly used and have been shown to support consistent infections[9][11].

G start Start: Acclimatize Animals (e.g., Swiss mice, 5-7 days old) culture 1. Parasite Preparation (G. lamblia trophozoites, axenic culture) start->culture infect 2. Infection (1x10^5 trophozoites in saline via oral gavage) culture->infect confirm 3. Infection Confirmation (Daily fecal smear for cyst shedding, ~Day 5-7 post-infection) infect->confirm group 4. Randomization & Grouping (n=8-10 mice/group) confirm->group treat 5. Treatment Administration (Oral gavage, once daily for 3-5 days) group->treat monitor 6. Daily Monitoring (Fecal cyst counts via microscopy) treat->monitor end 7. Terminal Endpoint (Day after final treatment) monitor->end euthanize Euthanasia & Small Intestine Collection end->euthanize count Trophozoite Enumeration (Direct counting from intestinal lumen) euthanize->count analyze 8. Data Analysis (Compare parasite loads vs. controls) count->analyze finish End: Determine Efficacy analyze->finish

Caption: Experimental workflow for in vivo efficacy testing in a murine giardiasis model.

Step-by-Step Methodology:

  • Animal Model and Acclimatization:

    • Rationale: Neonatal or young mice (e.g., 7-day-old Swiss pups) are used as they are more susceptible to infection with human isolates of G. lamblia[9].

    • Protocol: Procure timed-pregnant or young (5-7 days old) Swiss mice from a reputable vendor. Acclimatize them for at least 48 hours under standard laboratory conditions. Ensure ethical approval has been obtained from the institutional animal care and use committee.

  • Parasite Culture and Inoculum Preparation:

    • Rationale: Using axenically cultured trophozoites ensures a consistent and known infectious dose. The GS/M or WB strains are well-characterized and known to infect mice[10].

    • Protocol: Culture G. lamblia trophozoites (e.g., strain WB or GS/M) in modified TYI-S-33 medium under anaerobic conditions until they reach the mid-logarithmic growth phase[10]. Harvest the trophozoites by chilling the culture tubes and centrifuging. Wash the parasites twice with sterile phosphate-buffered saline (PBS). Resuspend the final pellet in 0.9% saline and adjust the concentration to 1x10⁶ trophozoites/mL using a hemocytometer.

  • Infection of Mice:

    • Rationale: Oral gavage is the natural route of infection and ensures each animal receives a precise dose.

    • Protocol: Infect each 7-day-old pup by oral gavage with 100 µL of the parasite suspension, delivering a dose of 1x10⁵ trophozoites[9].

  • Confirmation of Infection and Grouping:

    • Rationale: Confirming infection before treatment ensures that the drug's effect is measured on established infections, which is more clinically relevant.

    • Protocol: Starting around day 5 post-infection, monitor for the presence of Giardia cysts in daily fecal samples. Once infections are patent (cysts are consistently shed), randomize the mice into treatment groups (n=8-10 per group).

      • Group 1: Vehicle Control (e.g., water, saline, or specific formulation vehicle).

      • Group 2: Positive Control (Metronidazole, e.g., 25 mg/kg).

      • Group 3-5: Test Compound (e.g., Derivative 8f at 5, 12.5, and 25 mg/kg).

  • Drug Administration:

    • Rationale: A multi-day treatment regimen mimics clinical practice and provides a robust assessment of efficacy.

    • Protocol: Administer the assigned treatments via oral gavage once daily for three consecutive days[9].

  • Efficacy Assessment:

    • Rationale: Measuring both cyst shedding (infectious stage) and trophozoite load (pathogenic stage) provides a comprehensive picture of drug efficacy.

    • Protocol:

      • Cyst Counting: Continue daily collection of fecal pellets from each mouse throughout the treatment period. Quantify the number of cysts per gram of feces using microscopy to assess the reduction in infectivity.

      • Trophozoite Enumeration: On the day following the final treatment dose, euthanize the mice. Excise the entire small intestine and divide it into sections (e.g., duodenum, jejunum, ileum). Open the sections longitudinally, wash the contents into a known volume of cold PBS, and count the motile trophozoites using a hemocytometer to determine the parasite load[9][12].

  • Data Analysis:

    • Rationale: Statistical comparison against both vehicle and positive controls is essential to validate the findings.

    • Protocol: Calculate the mean parasite (trophozoite and cyst) counts for each group. Determine the percentage reduction in parasite load for each treatment group relative to the vehicle control group. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to determine if the reductions are statistically significant.

Conclusion and Future Directions

The 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid derivatives represent a highly promising class of next-generation anti-giardial agents. Their superior in vitro potency against both sensitive and resistant G. lamblia strains, coupled with a high selectivity index, strongly supports their advancement into preclinical development[1][5]. The detailed in vivo protocol outlined in this guide provides a clear and robust pathway for validating this potential in a clinically relevant animal model.

Successful demonstration of in vivo efficacy would be a critical milestone. Future work should then focus on comprehensive preclinical studies, including pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates, as well as formal toxicology studies to ensure their safety. With a systematic and rigorous approach, these derivatives hold the potential to become new, effective treatments in the fight against giardiasis, overcoming the significant challenge of metronidazole resistance.

References

  • Abraham, A. G., et al. (2018). Giardia duodenalis mouse model for the development of novel antigiardial agents. ResearchGate. Available at: [Link]

  • Kellner, S. J., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 117, 149-159. Available at: [Link]

  • Solis-Chagoyan, H., et al. (2009). Synthesis and Electrochemistry of 2-Ethenyl and 2-Ethanyl Derivatives of 5-Nitroimidazole and Antimicrobial Activity against Giardia lamblia. Journal of Medicinal Chemistry, 52(10), 3229-3236. Available at: [Link]

  • Upcroft, J. A., et al. (2006). Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. Antimicrobial Agents and Chemotherapy, 50(7), 2564-2566. Available at: [Link]

  • Kellner, S. J., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Semantic Scholar. Available at: [Link]

  • Albalawi, A., & Alanazi, A. D. (2024). High efficacy of camphene and metronidazole combination therapy against Giardia lamblia infection in mice. Acta Tropica, 251, 107086. Available at: [Link]

  • Ansell, B. R. (2023). Study of Metronidazole resistance and alternative therapies in Giardia intestinalis. Diva-Portal.org. Available at: [Link]

  • Stadelmann, B., et al. (2012). Mucosal vaccination in a murine gnotobiotic model of Giardia lamblia infection. Infection and Immunity, 80(9), 3125-3133. Available at: [Link]

  • Tejman-Yarden, N., et al. (2013). Discovery of Novel Antigiardiasis Drug Candidates. Antimicrobial Agents and Chemotherapy, 57(7), 3295-3303. Available at: [Link]

  • Pavanelli, M. F., et al. (2021). Male Swiss mice (Mus musculus) as a most suitable experimental model for the study of Giardia duodenalis BIV. Research, Society and Development, 10(10), e432101019054. Available at: [Link]

  • Zare, A., et al. (2011). Efficacy of some metronidazole derivatives against Giardia lamblia, in vivo study. Jundishapur Journal of Microbiology, 4(3), 185-190. Available at: [Link]

  • Dunn, L. A., et al. (2011). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. International Journal for Parasitology: Drugs and Drug Resistance, 1(1), 19-27. Available at: [Link]

  • Leitsch, D. (2021). Antimicrobial resistance of the enteric protozoon Giardia duodenalis – A narrative review. European Journal of Microbiology and Immunology, 11(2), 39-50. Available at: [Link]

  • Müller, J., et al. (2007). Characterization of Giardia lamblia WB C6 clones resistant to nitazoxanide and to metronidazole. Journal of Antimicrobial Chemotherapy, 60(2), 280-287. Available at: [Link]

  • Cedillo-Rivera, R., et al. (1999). A New Method for Assessing Metronidazole Susceptibility of Giardia lamblia Trophozoites. Antimicrobial Agents and Chemotherapy, 43(11), 2807-2809. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 14(7), 2430-2440. Available at: [Link]

  • Leitsch, D., et al. (2016). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Scientific Reports, 6, 36654. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. MDPI. Available at: [Link]

  • Cardona-Guzmán, M. A., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 29(5), 1152. Available at: [Link]

  • Youssef, A. M., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(2), 1-8. Available at: [Link]

  • Singh, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(8), 2439-2458. Available at: [Link]

  • Einarsson, E., et al. (2016). Combination therapy in the management of giardiasis: what laboratory and clinical studies tell us, so far. BVS. Available at: [Link]

  • Granados-Céspedes, E., et al. (2014). Efficacy of 5-Nitroimidazoles for the Treatment of Giardiasis: A Systematic Review of Randomized Controlled Trials. PLoS ONE, 9(3), e90586. Available at: [Link]

  • Leitsch, D. (2021). Antimicrobial resistance of the enteric protozoon Giardia duodenalis – A narrative review. ScienceOpen. Available at: [Link]

Sources

Validation

assessing the genotoxicity of 5-nitroimidazole derivatives using the Ames test

An in-depth technical analysis and comparative guide for assessing the genotoxicity of 5-nitroimidazole derivatives using the bacterial reverse mutation assay (Ames test). Executive Summary 5-Nitroimidazole derivatives—s...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for assessing the genotoxicity of 5-nitroimidazole derivatives using the bacterial reverse mutation assay (Ames test).

Executive Summary

5-Nitroimidazole derivatives—such as metronidazole, tinidazole, and dimetridazole—are cornerstone therapeutics for anaerobic bacterial and protozoal infections. However, their clinical efficacy is inextricably linked to their mechanism of action: the intracellular reduction of the nitro group, which generates reactive electrophilic intermediates that damage DNA. Consequently, these compounds consistently flag as positive in in vitro genotoxicity screens, particularly the Ames test.

This guide provides a comprehensive comparison of the mutagenic profiles of leading 5-nitroimidazoles, elucidates the biochemical causality behind their genotoxicity, and outlines a self-validating Ames test protocol tailored specifically for nitroheterocyclic compounds.

Mechanistic Grounding: The Nitroreduction Paradigm

To accurately assess the genotoxicity of 5-nitroimidazoles, one must understand that these drugs are prodrugs . They are not inherently reactive; rather, they require enzymatic activation.

In susceptible bacteria (and in the Salmonella typhimurium strains used in the Ames test), ferredoxin-linked nitroreductases facilitate a sequential electron transfer to the nitro group. This reduction cascade produces a nitro radical anion, a nitroso intermediate, and a highly reactive hydroxylamine derivative. These electrophilic species covalently bind to DNA nucleophiles (predominantly guanine), inducing base-pair substitutions and single-strand breaks [1].

Because the primary DNA lesions are base-pair substitutions, 5-nitroimidazoles exhibit the highest mutagenic potency in S. typhimurium strain TA100 (which detects missense mutations), while frameshift-detecting strains like TA98 typically show weak or negative responses.

G A 5-Nitroimidazole (Prodrug) B Nitro Radical Anion A->B 1e- reduction (Nitroreductase) C Nitroso Intermediate B->C 1e- reduction D Hydroxylamine Derivative C->D 2e- reduction E DNA Adducts & Strand Breaks D->E Covalent Binding

Caption: Metabolic activation of 5-nitroimidazoles via bacterial nitroreductases leading to DNA damage.

Comparative Genotoxicity: Metronidazole vs. Tinidazole vs. Dimetridazole

When benchmarking new 5-nitroimidazole candidates, metronidazole is the standard reference compound. However, structural modifications at the 2-position of the imidazole ring (e.g., the ethylthioethyl group in tinidazole) significantly alter lipophilicity, redox potential, and consequently, mutagenic potency.

Experimental data from standardized Ames tests (Strain TA100, -S9 metabolic activation) reveals distinct hierarchies in mutagenic potential [2, 3]:

CompoundTherapeutic IndicationAmes TA100 Response (-S9)Mutagenic Potency Relative to MetronidazoleKey Structural Differentiator
Metronidazole Anaerobic/ProtozoalPositive1.0x (Baseline)2-methyl, 1-hydroxyethyl
Tinidazole Trichomoniasis/GiardiasisPositive~1.5x to 2.0x Higher1-[2-(ethylsulfonyl)ethyl]-2-methyl
Dimetridazole Veterinary Anti-parasiticPositiveComparable (~1.0x)1,2-dimethyl
Ester Prodrugs ExperimentalVariableOften Reduced (<0.5x)Masked hydroxyl groups

Data Interpretation: Tinidazole consistently produces a higher number of histidine revertants per microgram compared to metronidazole [2]. This increased in vitro mutagenicity is likely due to its higher lipophilicity, which facilitates more rapid intracellular accumulation in the Salmonella tester strains, driving a higher rate of nitroreduction and subsequent DNA adduct formation.

The S9 Paradox: Why Mammalian Activation Deactivates Mutagenicity

A critical phenomenon in the Ames testing of 5-nitroimidazoles is the S9 Paradox . Standard regulatory guidelines (ICH S2) require testing compounds both in the presence (+S9) and absence (-S9) of mammalian liver homogenate to simulate human hepatic metabolism.

For most pro-mutagens (e.g., aflatoxin, benzo[a]pyrene), S9 activates the compound. However, for 5-nitroimidazoles, the addition of S9 mix under standard aerobic assay conditions diminishes or completely abolishes mutagenicity [4].

The Causality: Mammalian cytosolic and microsomal enzymes in the S9 fraction can reduce the nitro group completely to a non-mutagenic amino derivative, bypassing the reactive hydroxylamine stage. Furthermore, the highly reactive intermediates, if formed, rapidly bind to the abundant proteins in the S9 homogenate rather than penetrating the bacterial cell wall to reach the DNA. Therefore, 5-nitroimidazoles are classified as direct-acting bacterial mutagens whose genotoxicity is actively quenched by mammalian metabolism [4].

Self-Validating Ames Test Protocol for Nitroimidazoles

To ensure data integrity and reproducibility when comparing 5-nitroimidazole derivatives, the following plate incorporation methodology must be strictly adhered to. This system is self-validating through the mandatory inclusion of strain-specific positive controls and solvent baselines.

Step-by-Step Methodology
  • Bacterial Culture Preparation:

    • Inoculate nutrient broth with S. typhimurium strains TA100 and TA1535 (primary targets) and TA98 (secondary target).

    • Incubate at 37°C with shaking (200 rpm) for 10-12 hours until the culture reaches an optical density (OD

      
      ) of ~1.0 (
      
      
      
      cells/mL).
  • Test Article Formulation:

    • Dissolve the 5-nitroimidazole derivatives in Dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions to yield final plate concentrations ranging from 1 µ g/plate to 5000 µ g/plate .

  • Top Agar Preparation:

    • Melt top agar (0.6% agar, 0.5% NaCl) and supplement with a trace amount of L-histidine and D-biotin (0.05 mM final concentration). This trace amount allows for limited initial cell division, which is required for mutation fixation. Keep at 45°C.

  • Plate Incorporation (The Assay):

    • To a sterile tube, add: 100 µL of the test compound (or DMSO control), 100 µL of the bacterial suspension, and 500 µL of either sodium phosphate buffer (-S9) or mammalian S9 mix (+S9).

    • Add 2.0 mL of the supplemented top agar. Vortex gently and pour immediately onto a minimal glucose agar plate.

  • Incubation & Enumeration:

    • Allow the top agar to solidify. Invert plates and incubate at 37°C for 48 to 72 hours.

    • Count the macroscopic revertant colonies. A compound is considered positive if it induces a dose-dependent increase in revertant colonies that is

      
       2-fold over the DMSO solvent control.
      

G A Cultivate S. typhimurium (TA100, TA1535) C Condition 1: Buffer (-S9) A->C D Condition 2: Mammalian Liver (+S9) A->D B Prepare Test Compounds (e.g., Metronidazole) B->C B->D E Plate Incorporation (Minimal Glucose Agar) C->E D->E F Incubate at 37°C (48-72 hours) E->F G Quantify Revertants (Mutagenic Potency) F->G

Caption: Standard Ames test workflow comparing direct bacterial mutagenesis (-S9) vs. mammalian metabolism (+S9).

Conclusion

When developing and comparing novel 5-nitroimidazole derivatives, the Ames test serves as a highly sensitive, albeit conservative, initial screen. Because the mechanism of bacterial cell death (nitroreduction) is identical to the mechanism of bacterial mutagenesis, almost all effective 5-nitroimidazoles will trigger a positive Ames result in TA100. The goal in drug development is not necessarily to achieve an Ames-negative 5-nitroimidazole—which often correlates with a loss of antimicrobial efficacy—but rather to utilize the assay to benchmark mutagenic potency (revertants/µg) against established clinical standards like metronidazole and tinidazole, while relying on in vivo mammalian models to assess true human carcinogenic risk.

References

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 2015.[Link]

  • Tindamax (Tinidazole) Microbiology Review Part 1. U.S. Food and Drug Administration (FDA) Center for Drug Evaluation and Research, 2004.[Link]

  • Opinion of the Scientific Committee for Animal Nutrition on the use of Dimetridazole in animal feedingstuffs. European Commission, 2002.[Link]

  • Effect of liver enzymes on the mutagenicity of nitroheterocyclic compounds: activation of 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole and deactivation of nitrofurans and nitroimidazoles in the Ames test. Mutation Research/Genetic Toxicology, 1984.[Link]

Safety & Regulatory Compliance

Safety

1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid proper disposal procedures

The following guide details the operational safety and disposal protocols for 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (CAS: 54828-05-6). Senior Scientist Note: As a nitroimidazole derivative, this compound belong...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal protocols for 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid (CAS: 54828-05-6).

Senior Scientist Note: As a nitroimidazole derivative, this compound belongs to a chemical class associated with mutagenic and carcinogenic potential. While specific regulatory listings (e.g., RCRA P/U-lists) may not explicitly name this intermediate, best practice dictates treating it as a genotoxic/cytotoxic hazard. Do not dispose of via sanitary sewer or standard landfill. High-temperature incineration is the only validated method to ensure complete destruction of the imidazole ring and nitro group.

Part 1: Executive Safety & Disposal Summary

Critical Parameter Operational Directive
Primary Disposal Route High-Temperature Incineration (Must meet EPA/EU standards for hazardous organic waste).
Waste Classification Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents). Treat as Genotoxic/Cytotoxic.
Hazard Profile Suspected Mutagen/Carcinogen , Acute Toxicity (Oral), Skin/Eye Irritant.
Incompatibilities Strong Oxidizers, Strong Bases, Reducing Agents.[1]
Storage Requirement Cool, dry, well-ventilated area.[2] Keep away from heat/ignition sources (Nitro-group thermal sensitivity).

Part 2: Chemical Profile & Hazard Assessment

Understanding the chemical structure is vital for selecting the correct waste stream. The nitro group (


) on the imidazole ring is the primary driver for both toxicity and thermal instability.
  • Chemical Name: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid

  • CAS Number: 54828-05-6

  • Molecular Formula:

    
    
    
  • Physical State: Solid (typically off-white to yellow powder).

GHS Hazard Classification (Conservative Assessment)
  • Health Hazard: Suspected of causing genetic defects (Muta. 2); Suspected of causing cancer (Carc. 2).

  • Acute Toxicity: Harmful if swallowed (Acute Tox. 4).[3][4]

  • Reactivity: Stable under normal conditions, but nitro-compounds may decompose violently if heated to decomposition.

Part 3: Pre-Disposal Stabilization & Handling

Before waste is transferred to the central accumulation area, it must be stabilized at the bench level.

Segregation Logic
  • Do Not Mix With: Strong bases (e.g., Sodium Hydroxide) or strong oxidizers (e.g., Peroxides, Nitric Acid). The carboxylic acid group can react with bases to form salts, potentially altering solubility and bioavailability, while the nitro group poses a reactivity risk with oxidizers.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers. Avoid metal containers due to potential acid corrosion.

Labeling Requirements

Every container must be labeled immediately upon waste generation.

  • Label Text: "HAZARDOUS WASTE - 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid."

  • Hazard Checkbox: [x] Toxic [x] Irritant [x] Mutagen/Carcinogen.[1]

Part 4: Disposal Methodologies (Decision Matrix)

The following diagram outlines the logical flow for determining the correct waste stream based on the physical state of the material.

Waste_Decision_Matrix Start Waste Generation (CAS 54828-05-6) State_Check Determine Physical State Start->State_Check Solid_Waste Solid Waste (Powder, contaminated gloves, weighing boats) State_Check->Solid_Waste Solid Liquid_Waste Liquid Waste (Mother liquors, HPLC effluent) State_Check->Liquid_Waste Liquid/Solution Trace_Chemo Trace Chemotherapy/Genotoxic Bin (Yellow Container) Solid_Waste->Trace_Chemo <3% by weight (Trace) Bulk_Solid Hazardous Waste Drum (Black/RCRA Container) Solid_Waste->Bulk_Solid Pure Substance/Bulk Solvent_Check Solvent Composition? Liquid_Waste->Solvent_Check Halogenated Halogenated Solvent Stream (e.g., DCM, Chloroform) Solvent_Check->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent Stream (e.g., Methanol, Acetone) Solvent_Check->NonHalogenated Flammable/Organic Aqueous Aqueous Waste Stream (Contains Toxic Organic) Solvent_Check->Aqueous Mostly Water Incineration FINAL DISPOSAL: High-Temperature Incineration Trace_Chemo->Incineration Bulk_Solid->Incineration Halogenated->Incineration NonHalogenated->Incineration Aqueous->Incineration DO NOT SEWER

Figure 1: Waste Stream Decision Matrix. Note that all paths lead to incineration to ensure destruction of the genotoxic pharmacophore.

Detailed Protocols

A. Solid Waste (Pure Compound & Debris)

  • Trace Waste (Gloves, Paper, Pipette Tips): Place in a yellow "Chemotherapy/Cytotoxic" waste bag or bin. These are incinerated at temperatures >1000°C.

  • Bulk Waste (Expired/Unused Chemical):

    • Do not remove from the original manufacturer vial if possible.

    • Place the entire vial into a wide-mouth HDPE hazardous waste jar.

    • Fill void space with vermiculite or absorbent clay to prevent breakage.

    • Seal and label as "Solid Hazardous Waste: Toxic Organic."

B. Liquid Waste (Solutions)

  • HPLC/Reaction Mixtures:

    • Never pour down the drain.[5] The compound is likely water-soluble but resistant to biodegradation.

    • Collect in carboys designated for "Aqueous Waste with Toxic Organics" or "Organic Solvents" depending on the matrix.

    • pH Check: Ensure the waste mixture is neutral (pH 5-9). If the carboxylic acid has lowered the pH significantly, neutralize cautiously with dilute Sodium Bicarbonate before storage to prevent container degradation (if using metal drums) or off-gassing.

Part 5: Spill Response Protocol

In the event of a powder spill, dust generation is the primary risk . Inhalation of genotoxic dust is a severe safety breach.

Spill_Response Alert 1. ALERT & EVACUATE Notify personnel, isolate area PPE 2. DON PPE Double nitrile gloves, N95/P100 mask, Tyvek suit, Goggles Alert->PPE Contain 3. CONTAIN Cover spill with damp paper towels to prevent dust PPE->Contain Clean 4. CLEAN Scoop material (do not sweep dry). Wipe 3x with soap/water Contain->Clean Dispose 5. DISPOSE All cleanup materials -> Hazardous Waste Clean->Dispose

Figure 2: Emergency Spill Response Workflow.[1][3][5][6][7][8]

Step-by-Step Cleanup:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Wear double nitrile gloves , safety goggles, and a P100 respirator (or N95 minimum) to protect against particulates.

  • Wet Method: Do NOT dry sweep.[9] Gently cover the powder with paper towels dampened with water or a dilute detergent solution. This suppresses dust.[2][3][9]

  • Removal: Scoop the wet slurry into a hazardous waste bag.

  • Decontamination: Wipe the surface three times:

    • Pass 1: Detergent/Water.

    • Pass 2: Water rinse.[1][3][8][9]

    • Pass 3: Isopropanol (to pick up organic residue).

  • Verification: If available, use UV light (many nitroimidazoles absorb/fluoresce) to check for residue, though this is compound-specific.

Part 6: Regulatory Compliance

  • US EPA (RCRA): While CAS 54828-05-6 is not typically a P- or U-listed waste, it must be characterized. If the waste exhibits toxicity (D004-D043) or ignitability (D001), it is RCRA regulated. Default Status: Manage as "Non-RCRA Regulated Hazardous Waste" but adhere to strict incineration protocols due to biological activity.

  • European Waste Catalogue (EWC): Assign code 18 01 08 * (cytotoxic and cytostatic medicines) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

  • Transport (DOT/ADR):

    • Likely classification: UN 2811, Toxic solid, organic, n.o.s. (1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid), 6.1, PG III .

References

  • PubChem. (n.d.). 1-Methyl-5-nitroimidazole | C4H5N3O2. National Library of Medicine. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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